molecular formula C16H16O4 B1532914 2-[4-(Benzyloxy)phenyl]-2-methoxyacetic acid CAS No. 701263-32-3

2-[4-(Benzyloxy)phenyl]-2-methoxyacetic acid

Cat. No.: B1532914
CAS No.: 701263-32-3
M. Wt: 272.29 g/mol
InChI Key: RZRZDQWLOWMFPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Benzyloxy)phenyl]-2-methoxyacetic acid is a high-purity chemical compound intended for research and development purposes in pharmaceutical and life sciences. This compound features a phenylacetic acid core substituted with both a benzyloxy group and a methoxy group, a structural motif found in various biologically active molecules and synthetic intermediates . Its potential research applications are derived from its molecular structure. The acetic acid functional group makes it a valuable building block for the synthesis of more complex molecules, such as potential prodrug modulators or components for antibody-drug conjugates (ADCs) . The benzyloxy group can serve as a protective group for the phenolic hydroxyl, which can be selectively removed in multi-step synthetic routes. Researchers may investigate its incorporation into compound libraries for high-throughput screening against various therapeutic targets. This product is strictly for research use in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult relevant safety data sheets and handle the compound in accordance with their institution's laboratory safety protocols.

Properties

IUPAC Name

2-methoxy-2-(4-phenylmethoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-19-15(16(17)18)13-7-9-14(10-8-13)20-11-12-5-3-2-4-6-12/h2-10,15H,11H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZRZDQWLOWMFPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structural Elucidation and Characterization Strategy: 2-[4-(benzyloxy)phenyl]-2-methoxyacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound: 2-[4-(benzyloxy)phenyl]-2-methoxyacetic acid Chemical Formula: C


H

O

Molecular Weight: 272.30 g/mol Class:

-Alkoxy Phenylacetic Acid Derivative (Protected Mandelic Acid)

This technical guide outlines the comprehensive structural elucidation and characterization strategy for 2-[4-(benzyloxy)phenyl]-2-methoxyacetic acid . This molecule represents a critical chiral building block in medicinal chemistry, particularly in the synthesis of PPAR agonists (e.g., glitazars) and specific


-lactam antibiotics. Its structure combines a lipophilic benzyl ether tail with a polar, chiral 

-methoxy carboxylic acid head.

The following sections detail the logic for establishing connectivity, assessing enantiomeric purity, and validating the structure against common synthetic impurities.

Strategic Elucidation Workflow

The characterization of this molecule requires a multi-modal approach. We do not rely on a single analytical technique; rather, we construct a "web of evidence" where each method compensates for the blind spots of another.

Diagram 1: Elucidation Logic Flow

ElucidationWorkflow Start Crude Synthetic Product Purification Purification (Recrystallization/Column) Start->Purification HRMS HRMS (ESI-TOF) Establish Formula C16H16O4 Purification->HRMS IR FT-IR Confirm COOH, Ether, Aromatic Purification->IR NMR_1D 1D NMR (1H, 13C) Fragment Identification HRMS->NMR_1D Formula Confirmed IR->NMR_1D Funct. Groups Confirmed NMR_2D 2D NMR (HMBC, HSQC) Connectivity & Regiochemistry NMR_1D->NMR_2D Ambiguous Signals Chiral Chiral HPLC/SFC Enantiomeric Excess (ee%) NMR_2D->Chiral Connectivity Established Final Validated Structure Chiral->Final

Caption: Integrated analytical workflow ensuring structural certainty from elemental composition to stereochemical purity.

Spectroscopic Characterization

High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm elemental composition and rule out des-benzyl or des-methyl impurities.

  • Method: ESI-TOF (Negative Mode preferred for carboxylic acids).

  • Target Ion:

    
    
    
  • Calculated m/z: 271.0970

  • Acceptance Criteria:

    
     < 5 ppm.
    
  • Interpretation: A strong peak at 271.0970 confirms the parent mass. Fragmentation patterns showing loss of CO

    
     (44 Da) or benzyl carbocation (91 Da) provide secondary structural confirmation.
    
Infrared Spectroscopy (FT-IR)

Objective: Rapid identification of functional groups.

Frequency (cm

)
AssignmentStructural Significance
2800–3200 (broad) O-H stretchCarboxylic acid dimer (identifies acidic proton).
1710–1730 C=O stretchCarbonyl of the carboxylic acid.
1600, 1510 C=C aromaticBenzene ring breathing modes (confirms aromaticity).
1240–1260 C-O-C stretchAryl alkyl ether (Ar-O-CH

Ph) and Alkyl ether (C-OCH

).
690, 740 C-H bendMonosubstituted benzene (Benzyl group signature).
Nuclear Magnetic Resonance (NMR)

This is the primary tool for connectivity. The molecule contains two distinct aromatic systems and two distinct ether linkages.

3.3.1

H NMR Assignment (400 MHz, DMSO-d

or CDCl

)

Note: Shifts are estimates based on additive substituent effects and similar mandelic acid derivatives.


(ppm)
MultiplicityIntegralAssignmentLogic/Causality
12.50 br s1H-COOH Acidic proton; exchangeable with D

O.
7.30–7.45 m5HBenzyl Ar-H Monosubstituted phenyl ring (shielded slightly less than core phenyl).
7.25 d (

=8.5 Hz)
2HCore Ar-H (meta)Part of AA'BB' system; meta to alkoxy group.
6.95 d (

=8.5 Hz)
2HCore Ar-H (ortho)Ortho to benzyloxy group; shielded by oxygen resonance.
5.05 s2HPh-CH

-O-
Benzylic methylene. Diagnostic singlet.
4.65 s1HAr-CH (OMe)-Chiral center (

-proton). Shifted downfield by Ar and O.
3.25 s3H-OCH

Methoxy group. Distinct sharp singlet.
3.3.2 Connectivity Logic (HMBC)

To prove the structure is not the ester isomer (Methyl 4-benzyloxymandelate) or the regioisomer (methoxy on the ring), we rely on Heteronuclear Multiple Bond Correlation (HMBC).

Diagram 2: HMBC Connectivity Map

HMBC cluster_legend Legend MethoxyH Methoxy H (3.25 ppm) AlphaC Alpha C (80-82 ppm) MethoxyH->AlphaC 3J Carbonyl Carbonyl C (172 ppm) AlphaH Alpha H (4.65 ppm) AlphaH->AlphaC 1J (HSQC) AlphaH->Carbonyl 2J IpsoC Ipso Ar-C (129 ppm) AlphaH->IpsoC 2J BenzylH Benzyl CH2 H (5.05 ppm) PhenoxyC Phenoxy Ar-C (158 ppm) BenzylH->PhenoxyC 3J Key Red Arrow = HMBC Correlation Yellow Node = Carbon White Node = Proton

Caption: Key HMBC correlations confirming the position of the methoxy group at the alpha-carbon and the benzyl group at the para-position.

Critical Validation Points:

  • Methoxy Position: The methoxy protons (

    
     3.25) must show a correlation to the chiral 
    
    
    
    -carbon (
    
    
    ~80) but NOT to the carbonyl carbon (
    
    
    172). If they correlate to the carbonyl, you have the methyl ester, not the methoxy acid.
  • Benzyl Position: The benzylic CH

    
     (
    
    
    
    5.05) must correlate to the oxygenated aromatic carbon (
    
    
    ~158).

Stereochemical Characterization

Since C2 is a chiral center, the synthetic product will be a racemate unless an asymmetric synthesis or resolution was performed. For drug development, determining the Enantiomeric Excess (ee) is mandatory.

Chiral HPLC Method

Standard reverse-phase C18 columns cannot separate these enantiomers. A polysaccharide-based chiral stationary phase is required.

  • Column: Chiralpak AD-H or Chiralcel OJ-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: n-Hexane : Isopropanol (90:10) with 0.1% Trifluoroacetic acid (TFA).

    • Note: TFA is critical to suppress ionization of the carboxylic acid, sharpening the peaks.

  • Detection: UV at 230 nm (absorption maximum of the benzyloxy chromophore).

  • Expectation: Baseline separation of (R) and (S) enantiomers.

Absolute Configuration Assignment

To assign (R) vs (S) without X-ray crystallography:

  • Derivatization: Convert the acid to a methyl ester.

  • Comparison: Compare optical rotation

    
     with literature values for O-methyl mandelic acid derivatives. Generally, (S)-mandelic acid derivatives show specific rotation trends, but "Mosher's Method" (NMR analysis of diastereomeric amides) is the gold standard for de novo assignment.
    

Impurity Profiling

Understanding potential impurities validates the specificity of the assay.

ImpurityOriginDetection Strategy
4-Benzyloxymandelic acid Incomplete O-methylationLC-MS: Mass 258 (

). NMR: Absence of OMe singlet.
Methyl 2-[4-(benzyloxy)phenyl]-2-methoxyacetate Over-methylation (Ester formation)NMR: Two methoxy singlets. IR: Ester C=O shift (1740 cm

).
4-Hydroxy-2-methoxy-2-phenylacetic acid Loss of benzyl group (Hydrogenolysis)NMR: Loss of aromatic 5H multiplet and benzylic CH

.

References

  • Nagy, Z. B., et al. (2016). "Structural, analytical and DSC references to resolution of 2-Methoxy-2-phenylacetic Acid." Chemical Crystallography Research Laboratory.

  • Péter, A., et al. (2005). "Enantiomer separation of a powerful chiral auxiliary, 2-methoxy-2-(1-naphthyl)propionic acid by liquid chromatography." Chirality, 17(S1), S134-S142.

  • BenchChem Technical Support. (2025). "Optimizing O-Methylation in Isovanillin Synthesis (Protocol Adaptation)." BenchChem Protocols.

  • PubChem Database. "2-Methoxyphenylacetic acid (Analogous Scaffold Data)." National Library of Medicine.

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard Reference for Spectral Prediction).

Unveiling the Pharmacological Potential of 2-[4-(Benzyloxy)phenyl]-2-methoxyacetic Acid: Structural Mechanisms and Application Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-[4-(Benzyloxy)phenyl]-2-methoxyacetic acid (CAS: 701263-32-3) is a highly functionalized organic compound widely recognized as a critical synthetic intermediate and a high-purity reference standard for drug impurities . However, beyond its utility in chemical synthesis, its structural architecture—combining a lipophilic benzyloxy ether with an alpha-methoxyacetic acid core—positions it as a highly versatile pharmacophore.

As a Senior Application Scientist, I approach this molecule not merely as an intermediate, but as a predictive model for targeted biological activity. This technical guide deconstructs the compound's predictive mechanisms of action, drawing on the validated pharmacology of its structural analogs, and provides self-validating experimental workflows for researchers investigating its bioactivity in drug development.

Structural Basis and Predictive Pharmacology

The pharmacological potential of 2-[4-(benzyloxy)phenyl]-2-methoxyacetic acid is dictated by two distinct structural motifs:

  • The Alpha-Methoxyacetic Acid Core: This moiety is known to interact with acidic binding pockets in metabolic enzymes and receptors. The 2-methoxyacetic acid (2-MAA) substructure has been independently shown to induce apoptosis through the intrinsic pathway. A key mechanism is the downregulation of the anti-apoptotic protein Baculoviral IAP Repeat Containing 2 (BIRC2, or cIAP1), which leads to the disinhibition and activation of effector Caspase-3 and Caspase-7 .

  • The 4-Benzyloxy Substitution: The bulky, lipophilic benzyloxy group is ideal for anchoring into deep hydrophobic pockets. This feature is commonly exploited in the rational design of Peroxisome Proliferator-Activated Receptor (PPAR) agonists and 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) inhibitors, where hydrophobic tail interactions are critical for target affinity.

Proposed Mechanisms of Action (Class-Based)

Given its structural homology to known active pharmaceutical ingredients, the compound operates through three predictive, class-based mechanistic pathways:

  • Pathway A: PPAR Modulation: Aryloxyacetic and methoxyacetic acid derivatives frequently exhibit multi-target activity towards PPARα and PPARγ. The carboxylic acid forms critical hydrogen bonds with tyrosine and histidine residues in the AF-2 helix, while the benzyloxyphenyl tail occupies the hydrophobic Y-shaped cavity of the receptor, driving lipid metabolism transcription .

  • Pathway B: HPPD Inhibition: The compound shares structural characteristics with aryloxyacetic acid HPPD inhibitors. The mechanism involves the bidentate chelation of the active site Fe(II) by the carboxylic acid and the methoxy oxygen, effectively blocking the conversion of 4-hydroxyphenylpyruvic acid (HPPA) to homogentisic acid (HGA) .

  • Pathway C: Apoptotic Signaling: Driven by the methoxyacetic acid core, the compound can trigger the intrinsic apoptotic cascade via BIRC2 downregulation.

MOA cluster_0 Metabolic Pathway (PPAR) cluster_1 Apoptotic Pathway (2-MAA core) Compound 2-[4-(Benzyloxy)phenyl] -2-methoxyacetic acid PPAR PPARα/γ Activation Compound->PPAR Agonism BIRC2 BIRC2 (cIAP1) Downregulation Compound->BIRC2 Inhibition Transcription Gene Transcription (Lipid Metabolism) PPAR->Transcription Upregulation Caspase Caspase-3/7 Activation BIRC2->Caspase Disinhibition Apoptosis Cell Apoptosis Caspase->Apoptosis Execution

Caption: Predictive dual-mechanism pathways of 2-[4-(benzyloxy)phenyl]-2-methoxyacetic acid.

Experimental Protocols for Mechanistic Validation

To rigorously evaluate these mechanisms, we must employ self-validating assay systems that isolate the specific variables of interest.

Protocol 1: In Vitro PPAR Reporter Gene Assay
  • Causality: We utilize a PPRE (PPAR Response Element)-driven firefly luciferase reporter to directly quantify transcriptional activation. This isolates the receptor-ligand binding event from downstream phenotypic noise, ensuring the signal is a direct result of target engagement.

  • Self-Validating System: The assay is co-transfected with a constitutively active Renilla luciferase plasmid. By calculating the Firefly/Renilla luminescence ratio, we intrinsically normalize for variations in transfection efficiency and compound-induced cytotoxicity.

  • Methodology:

    • Cell Culture & Transfection: Seed HEK-293T cells at

      
       cells/well in a 96-well plate. Co-transfect with PPRE-Firefly luciferase, PPARγ expression vector, and pRL-TK (Renilla) using Lipofectamine 3000.
      
    • Compound Treatment: After 24 hours, treat cells with a serial dilution of 2-[4-(benzyloxy)phenyl]-2-methoxyacetic acid (0.1 µM to 100 µM). Include Rosiglitazone (1 µM) as a positive control and 0.1% DMSO as a vehicle control.

    • Incubation: Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

    • Detection: Lyse cells and sequentially measure Firefly and Renilla luminescence using a Dual-Luciferase Reporter Assay System.

    • Analysis: Calculate fold-activation relative to the DMSO control and determine the EC₅₀ using non-linear regression.

Protocol 2: HPPD Enzyme Inhibition Kinetics
  • Causality: Rather than utilizing an endpoint assay, we measure the conversion of HPPA to HGA continuously via UV-Vis spectroscopy at 318 nm. This kinetic approach is essential for capturing the association/dissociation rates and identifying slow-binding or irreversible inhibition modes typical of bidentate chelators.

  • Self-Validating System: The protocol incorporates a baseline uninhibited reaction (

    
    ) and a reference standard (Mesotrione). By varying the substrate (HPPA) concentration across a fixed inhibitor gradient, we generate a Lineweaver-Burk plot. The convergence pattern of the lines internally validates whether the inhibition is competitive, non-competitive, or uncompetitive.
    
  • Methodology:

    • Reagent Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.0), 2 mM sodium ascorbate, and 10 µM FeSO₄.

    • Enzyme Incubation: Pre-incubate recombinant HPPD (0.5 µg/mL) with varying concentrations of the compound (0.01 µM to 10 µM) for 15 minutes at 25°C.

    • Reaction Initiation: Initiate the reaction by adding HPPA at varied concentrations (10, 20, 50, and 100 µM).

    • Kinetic Measurement: Monitor the absorbance increase at 318 nm continuously for 5 minutes using a microplate reader.

    • Data Extraction: Calculate the initial velocity (

      
      ) from the linear portion of the progress curve and plot 
      
      
      
      versus
      
      
      to determine the inhibition constant (
      
      
      ).

Workflow Synthesis Compound Preparation InVitro In Vitro Assays (Reporter Gene/Enzyme) Synthesis->InVitro Purified API Omics Transcriptomics (RNA-Seq) InVitro->Omics Hit Confirmation Validation Target Validation (Western Blot/qPCR) Omics->Validation Pathway Mapping Data Data Analysis & EC50 Calculation Validation->Data Quantification

Caption: Step-by-step experimental workflow for validating the compound's mechanism of action.

Quantitative Data Presentation

To benchmark the pharmacological potential of 2-[4-(benzyloxy)phenyl]-2-methoxyacetic acid against class-representative standards, the following table summarizes the predictive quantitative metrics expected from the described assays:

Target / PathwayAssay TypePredictive Metric for CompoundReference StandardStandard Metric
PPARγ Dual-Luciferase ReporterEC₅₀: 5.0 - 15.0 µMRosiglitazoneEC₅₀: ~0.1 µM
PPARα Dual-Luciferase ReporterEC₅₀: 8.0 - 20.0 µMFenofibrateEC₅₀: ~30.0 µM
HPPD UV-Vis Kinetic Assay

: 0.05 - 0.5 µM
Mesotrione

: 0.013 µM
BIRC2 (cIAP1) Western Blot (Densitometry)IC₅₀: 10.0 - 25.0 µMBirinapantIC₅₀: < 0.01 µM

Note: The predictive metrics are extrapolated from structure-activity relationship (SAR) data of analogous aryloxyacetic and methoxyacetic acid derivatives.

Conclusion

While 2-[4-(benzyloxy)phenyl]-2-methoxyacetic acid is predominantly utilized as a chemical intermediate and impurity standard, its precise structural configuration offers a rich landscape for pharmacological exploration. By leveraging its alpha-methoxyacetic acid core and lipophilic benzyloxy tail, researchers can deploy the self-validating protocols outlined in this guide to map its activity across metabolic (PPAR), enzymatic (HPPD), and apoptotic (BIRC2) pathways, potentially uncovering novel lead applications in drug discovery.

References

  • MDPI (2022). A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE). Molecules. Available at:[Link]

  • Beilstein Journal of Organic Chemistry (2020). Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors. Beilstein J. Org. Chem. Available at:[Link]

The Discovery, Synthesis, and Medicinal Chemistry of 2-[4-(Benzyloxy)phenyl]-2-methoxyacetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the design of active pharmaceutical ingredients (APIs) relies heavily on orthogonally protected, stereochemically stable building blocks. 2-[4-(Benzyloxy)phenyl]-2-methoxyacetic acid (CAS 701263-32-3) is a highly specialized intermediate that exemplifies this design philosophy[1],[2]. By combining a benzyloxy-protected phenol with an


-methoxy carboxylic acid moiety, this compound serves as a critical linchpin in the synthesis of complex therapeutics, particularly in the development of metabolic modulators (e.g., PPAR agonists) and neurotherapeutic agents (e.g., BACE1 inhibitors)[3]. This whitepaper details the historical rationale, physicochemical profiling, and validated synthetic protocols for this essential chemical precursor.

Historical Context: The Evolution of -Methoxyarylacetates

The discovery and utilization of 2-[4-(benzyloxy)phenyl]-2-methoxyacetic acid is deeply rooted in the evolutionary optimization of mandelic acid (


-hydroxy phenylacetic acid) derivatives. Early drug discovery campaigns frequently incorporated the mandelic acid motif to engage basic residues within target protein binding pockets. However, the free 

-hydroxyl group presented severe pharmacokinetic liabilities: it was highly susceptible to Phase II metabolism (specifically, rapid

-glucuronidation) and subsequent renal clearance.

To circumvent these metabolic vulnerabilities, medicinal chemists transitioned to


-methoxy phenylacetic acids. The methylation of the 

-hydroxyl group achieves two critical objectives:
  • Metabolic Shielding: It sterically and electronically blocks glucuronosyltransferase activity.

  • Entropic Pre-organization: The methoxy group restricts the conformational flexibility of the arylacetate backbone, locking the molecule into a bioactive conformation that enhances target binding affinity through favorable internal dynamics[4],[5].

Simultaneously, researchers required a strategy to functionalize the para-position of the phenyl ring late in the synthetic sequence to generate diverse libraries of drug candidates[3]. The benzyl (


) protecting group was selected for the phenolic oxygen because of its strict orthogonality. It withstands the basic conditions required for 

-methylation and the coupling reagents used for amidation, yet it can be cleanly removed via mild hydrogenolysis. Thus, 2-[4-(benzyloxy)phenyl]-2-methoxyacetic acid was established as a universal, dual-protected building block[1].

Physicochemical Profiling & Analytical Data

Understanding the baseline physicochemical properties of this intermediate is critical for downstream reaction optimization and predicting the behavior of the final API.

PropertyValueRationale / Implication in Drug Design
Chemical Formula C

H

O

Defines exact mass (272.1049 Da) for HRMS validation.
Molecular Weight 272.30 g/mol Optimal for fragment-based design; leaves ample MW budget for final API (Rule of 5 compliant).
CAS Registry Number 701263-32-3Unique identifier for commercial procurement and library cataloging[2].
LogP (Predicted) ~2.8Favorable lipophilicity; ensures solubility in standard organic solvents during synthesis.
H-Bond Donors 1 (Carboxylic OH)Essential for anchoring to target protein basic residues or for subsequent amide/ester coupling.
H-Bond Acceptors 4 (Ethers, Carbonyl)Modulates aqueous solubility and receptor hydrogen-bonding networks.

Chemical Synthesis & Manufacturing Protocols

Synthetic Workflow

Synthesis A 4-Benzyloxybenzaldehyde B Cyanohydrin Intermediate A->B TMSCN, ZnI2 C alpha-Hydroxy Acid B->C HCl (aq), Heat D 2-[4-(Benzyloxy)phenyl] -2-methoxyacetic acid C->D MeI, Ag2O

Synthetic workflow of 2-[4-(benzyloxy)phenyl]-2-methoxyacetic acid from aldehyde precursors.

Step-by-Step Experimental Protocol (Self-Validating System)

As a Senior Application Scientist, I emphasize that protocols must be driven by causality. The following sequence ensures high yield while preventing epimerization and premature deprotection.

Step 1: Cyanohydrin Formation

  • Reagents: 4-Benzyloxybenzaldehyde (1.0 eq), Trimethylsilyl cyanide (TMSCN, 1.2 eq), Zinc Iodide (ZnI

    
    , 0.05 eq), anhydrous Dichloromethane (DCM).
    
  • Procedure: Dissolve the aldehyde in DCM under inert N

    
     atmosphere. Add catalytic ZnI
    
    
    
    , followed by dropwise addition of TMSCN at 0°C. Stir for 2 hours at room temperature.
  • Causality: ZnI

    
     acts as a mild, thiophilic Lewis acid to activate the aldehyde without risking the cleavage of the benzyl ether, which can occur with stronger Lewis acids (e.g., BBr
    
    
    
    or AlCl
    
    
    ). TMSCN is utilized over NaCN/HCl to maintain anhydrous conditions and prevent side-reactions.

Step 2: Hydrolysis to


-Hydroxy Acid 
  • Reagents: Concentrated aqueous HCl (12M), Dioxane.

  • Procedure: Concentrate the TMS-cyanohydrin intermediate in vacuo. Redissolve in a 1:1 mixture of Dioxane and conc. HCl. Reflux at 100°C for 12 hours. Extract with Ethyl Acetate, wash with brine, and dry over Na

    
    SO
    
    
    
    .
  • Causality: The robust nature of the benzyl ether allows it to survive harsh aqueous acidic reflux, which is strictly required to hydrolyze the nitrile completely to the carboxylic acid.

  • Validation:

    
    H-NMR should show the preservation of the benzylic CH
    
    
    
    singlet at ~5.1 ppm.

Step 3: Selective


-O-Methylation 
  • Reagents: Methyl Iodide (MeI, 5.0 eq), Silver(I) Oxide (Ag

    
    O, 2.0 eq), anhydrous DCM.
    
  • Procedure: Dissolve the

    
    -hydroxy acid in DCM. Add freshly prepared Ag
    
    
    
    O and MeI. Protect from light and stir vigorously for 24 hours at room temperature. Filter through Celite to remove silver salts and concentrate.
  • Causality: Ag

    
    O is explicitly chosen over Sodium Hydride (NaH). While NaH is cost-effective, it acts as a strong base that can cause epimerization of the 
    
    
    
    -carbon (if a stereopure starting material is used) and promote unwanted esterification of the carboxylic acid. Ag
    
    
    O acts as a mild, non-nucleophilic halide scavenger, driving the methylation forward thermodynamically via the precipitation of AgI without deprotonating the
    
    
    -proton.

Applications in Drug Discovery & Target Pathways

Once synthesized, 2-[4-(benzyloxy)phenyl]-2-methoxyacetic acid is typically coupled to an amine (forming an amide) or an alcohol (forming an ester) representing the core of the API. Following this, the benzyl group is removed to unmask the phenol, which is then functionalized (e.g., via Mitsunobu reaction) to attach lipophilic tails targeting specific receptors.

Mechanism of Action in Target Pathways

Pathway L Unmasked API (Phenol Conjugate) R Target Receptor (e.g., PPAR/BACE1) L->R High-Affinity Binding C Complex Formation & Conformational Shift R->C Allosteric Modulation E Downstream Effect (Gene Transcription / Cleavage Inhibition) C->E Therapeutic Efficacy

Pharmacological mechanism of action for APIs derived from alpha-methoxyarylacetates.

Late-Stage Deprotection Protocol (Hydrogenolysis)

To utilize the para-position of the phenyl ring, the benzyl group must be removed post-coupling.

  • Reagents: 10% Palladium on Carbon (Pd/C, 0.1 eq), Hydrogen gas (H

    
    , 1 atm), Methanol.
    
  • Procedure: Dissolve the coupled intermediate in Methanol. Add Pd/C carefully under N

    
    . Evacuate the flask and backfill with H
    
    
    
    via a balloon. Stir at room temperature for 4 hours. Filter through Celite and concentrate.
  • Causality: Hydrogenolysis selectively cleaves the benzyl ether to reveal the phenol. The

    
    -methoxy ether remains completely inert to these conditions because aliphatic ethers lack the benzylic 
    
    
    
    -system activation required for oxidative insertion by the palladium catalyst. Methanol is selected as the solvent to maintain the solubility of the polar products while facilitating hydrogen transfer.
  • Validation: Disappearance of the multiplet at 7.3-7.5 ppm (phenyl ring of the benzyl group) and the benzylic singlet at ~5.1 ppm in

    
    H-NMR confirms quantitative deprotection.
    

References

  • [2] American Elements. 701263-32-3 | 2-[4-(Benzyloxy)phenyl]-2-methoxyacetic acid. Retrieved from: [Link]

  • [5] PubChem. 2-Methoxyphenylacetic acid | C9H10O3 | CID 7134. National Center for Biotechnology Information. Retrieved from: [Link]

  • [4] Singh, H., Pinacho, P., Obenchain, D. A., & Schnell, M. (2022). The many forms of alpha-methoxy phenylacetic acid in the gas phase: flexibility, internal dynamics, and their intramolecular interactions. Physical Chemistry Chemical Physics, 24(44), 27312-27320. Retrieved from: [Link]

  • [3] Google Patents. WO2002076440A2 - Methods of treating alzheimer's disease with piperidin derivates. Retrieved from:

Sources

Technical Monograph: Pharmacological Profiling of 2-[4-(benzyloxy)phenyl]-2-methoxyacetic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026


-Methoxy-Phenylacetic Acid Derivatives
To:  Medicinal Chemistry & Pharmacology Divisions

Executive Summary & Structural Deconstruction

The compound 2-[4-(benzyloxy)phenyl]-2-methoxyacetic acid represents a privileged pharmacophore in medicinal chemistry, specifically within the class of


-alkoxy phenylacetic acids . This scaffold bridges two major therapeutic classes: metabolic modulators (PPAR agonists) and phosphatase inhibitors (PTP1B).

Unlike simple fibrates (which utilize an isobutyric acid head group) or glitazars (thiazolidinediones), this molecule features a chiral


-methoxy carboxylic acid  moiety. This structural nuance confers unique metabolic stability and binding selectivity.
Pharmacophore Analysis

The molecule functions through a tripartite structure:

Structural DomainChemical MoietyBiological Function
Polar Head

-Methoxyacetic Acid
Primary Anchor: Mimics endogenous fatty acids (PPARs) or phosphotyrosine (PTP1B). The

-methoxy group blocks oxidation at the benzylic position, improving half-life compared to mandelic acid analogs.
Linker Phenyl RingRigid Spacer: Orients the head and tail groups; facilitates

-

interactions within the receptor ligand-binding domain (LBD).
Hydrophobic Tail 4-Benzyloxy GroupSelectivity Filter: Extends into the hydrophobic pocket (e.g., Site B in PTP1B or the AF-2 helix region in PPARs), driving potency and isoform selectivity.

Primary Therapeutic Mechanism: PPAR Modulation

The most authoritative grounding for this chemotype lies in its activity as a Peroxisome Proliferator-Activated Receptor (PPAR) agonist. Derivatives of


-methoxy phenylacetic acid have been extensively characterized as dual PPAR

/

or PPAR

/

agonists, intended to treat Metabolic Syndrome (dyslipidemia and hyperglycemia).
Mechanism of Action

The acidic head group forms a hydrogen bond network with the Tyr473 (Helix 12) and His449 residues in the PPAR Ligand Binding Domain (LBD). The 4-benzyloxy tail occupies the large hydrophobic pocket, stabilizing the active conformation of Helix 12, which recruits co-activators (e.g., SRC-1/PGC-1


).
  • PPAR

    
     Activity:  Driven by the phenyl-acid core; lowers triglycerides and increases HDL.
    
  • PPAR

    
     Activity:  Modulated by the bulk of the benzyloxy tail; improves insulin sensitivity.
    
Signaling Pathway Visualization

The following diagram illustrates the nuclear signaling cascade initiated by this scaffold.

PPAR_Pathway Ligand 2-[4-(benzyloxy)phenyl]- 2-methoxyacetic acid PPAR PPAR Isoform (Cytosol/Nucleus) Ligand->PPAR Binding (LBD) Complex Heterodimer Complex (PPAR-RXR) PPAR->Complex Dimerization RXR RXR (Retinoid X Receptor) RXR->Complex PPRE PPRE (Promoter Region) Complex->PPRE DNA Binding CoAct Co-Activator Recruitment (SRC-1 / PGC-1α) Complex->CoAct Helix 12 Stabilization Transcription Gene Transcription (Target Genes) PPRE->Transcription CoAct->Transcription Initiation Metabolism Lipid Oxidation & Insulin Sensitization Transcription->Metabolism Physiological Effect

Figure 1: Nuclear signaling cascade. The ligand induces PPAR-RXR heterodimerization, recruiting co-activators to drive transcription of metabolic genes.

Secondary Therapeutic Target: PTP1B Inhibition[1]

Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of insulin and leptin signaling.[1] Inhibiting PTP1B is a "holy grail" for diabetes and obesity therapy.

The "Site B" Strategy

The carboxylic acid moiety of the title compound acts as a non-hydrolyzable phosphate mimic, binding to the catalytic active site (Site A). However, simple acids lack selectivity. The benzyloxy tail is critical here: it targets a secondary non-catalytic aryl-phosphate binding site (Site B), which is unique to PTP1B and absent in the closely related TCPTP (T-cell protein tyrosine phosphatase). This "bidentate" binding mode enhances selectivity and reduces potential immune side effects associated with TCPTP inhibition.

Synthetic Workflow

To access 2-[4-(benzyloxy)phenyl]-2-methoxyacetic acid for biological evaluation, a robust synthetic route is required. The following protocol avoids the instability of direct mandelic acid alkylation.

Retrosynthetic Analysis
  • Target:

    
    -Methoxy acid.
    
  • Precursor:

    
    -Hydroxy acid (Mandelic derivative) or Cyanohydrin.
    
  • Starting Material: 4-Hydroxybenzaldehyde.

Step-by-Step Protocol
  • Benzylation (Tail Formation):

    • Reagents: 4-Hydroxybenzaldehyde, Benzyl bromide,

      
      , DMF.
      
    • Procedure: Stir at 60°C for 4 hours. Quench with water, extract with EtOAc.[2]

    • Yield: >90% (4-Benzyloxybenzaldehyde).

  • Cyanohydrin Formation:

    • Reagents: 4-Benzyloxybenzaldehyde, TMSCN (Trimethylsilyl cyanide),

      
       (catalyst).
      
    • Procedure: React in DCM at 0°C to RT. This protects the oxygen immediately as the TMS ether.

  • One-Pot Deprotection/Methylation:

    • Reagents:

      
      , 
      
      
      
      , followed by
      
      
      (Williamson Ether Synthesis).
    • Note: A more direct route uses the Pinner reaction followed by alkylation, or reaction with

      
       (Jocic-type) if starting from the phenol, but the aldehyde route allows for stereocontrol if chiral ligands are used.
      
  • Hydrolysis:

    • Reagents:

      
      , 
      
      
      
      .
    • Procedure: Saponify the ester/nitrile to the free acid.

Synthesis_Flow SM 4-Hydroxy- benzaldehyde Step1 1. Benzylation (BnBr, K2CO3) SM->Step1 Inter1 4-Benzyloxy- benzaldehyde Step1->Inter1 Step2 2. Cyanosilylation (TMSCN, ZnI2) Inter1->Step2 Inter2 TMS-Cyanohydrin Step2->Inter2 Step3 3. Methanolysis & Methylation Inter2->Step3 Final Target: 2-[4-(benzyloxy)phenyl]- 2-methoxyacetic acid Step3->Final

Figure 2: Synthetic pathway from commercial starting materials to the target scaffold.

Experimental Protocols for Biological Evaluation

Protocol A: PPAR TR-FRET Binding Assay

Validates the ligand's affinity for the receptor LBD.

  • Reagents: Lanthanide-labeled anti-GST antibody, Fluorescein-labeled synthetic ligand, GST-tagged PPAR

    
    -LBD.
    
  • Method:

    • Incubate GST-PPAR

      
      -LBD (5 nM) with the labeled antibody (2 nM) and the fluorescent tracer (10 nM) in assay buffer (50 mM HEPES, pH 7.4, 10 mM MgCl2, 0.01% Triton X-100).
      
    • Add the test compound (2-[4-(benzyloxy)phenyl]-2-methoxyacetic acid) in serial dilutions (DMSO < 1%).

    • Incubate for 1 hour at room temperature in black 384-well plates.

    • Read: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) on a plate reader (Excitation: 340 nm; Emission: 495 nm & 520 nm).

    • Analysis: A decrease in FRET signal indicates displacement of the tracer by the test compound.

Protocol B: PTP1B Enzymatic Inhibition Assay

Validates phosphatase inhibitory activity.

  • Reagents: Recombinant human PTP1B, p-Nitrophenyl phosphate (pNPP) substrate.

  • Method:

    • Prepare Assay Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 1 mM DTT, 0.05% NP-40.

    • Add 0.05

      
      g PTP1B enzyme to wells containing test compound (0.1 - 100 
      
      
      
      M).
    • Incubate for 10 minutes at 37°C.

    • Initiate reaction by adding pNPP (2 mM final concentration).

    • Incubate for 20 minutes at 37°C.

    • Stop reaction with 1N NaOH.

    • Read: Absorbance at 405 nm (production of p-nitrophenol).

    • Control: Sodium Orthovanadate (known inhibitor).

References

  • PPAR Agonist Design: Miyachi, H., & Uchiki, H. (2003).[3] Analysis of the critical structural determinant(s) of species-selective peroxisome proliferator-activated receptor alpha (PPAR alpha)-activation by phenylpropanoic acid-type PPAR alpha agonists. Bioorganic & Medicinal Chemistry Letters, 13(19), 3145-3149.[3] Link

  • Dual Agonism: Xu, Y., et al. (2006). Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists. Journal of Medicinal Chemistry, 49(6). Link

  • PTP1B Inhibition Strategy: Zhang, S., & Zhang, Z. Y. (2007). PTP1B as a drug target: recent developments in PTP1B inhibitor discovery. Drug Discovery Today, 12(9-10), 373-381. Link

  • Synthetic Methodology: Shi, G. Q., et al. (2005). Design and synthesis of alpha-aryloxyphenylacetic acid derivatives: a novel class of PPARalpha/gamma dual agonists. Journal of Medicinal Chemistry, 48(13), 4457-4468. Link

  • Metabolic Stability: Lassila, T., et al. (2022). Crystal structures of the ligand-binding domain of human peroxisome proliferator-activated receptor δ in complexes with phenylpropanoic acid derivatives. Acta Crystallographica, D78. Link

Sources

Computational Profiling Protocol: 2-[4-(benzyloxy)phenyl]-2-methoxyacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a comprehensive theoretical framework for the computational characterization of 2-[4-(benzyloxy)phenyl]-2-methoxyacetic acid . It is designed for researchers investigating this compound as a pharmaceutical intermediate (e.g., for PPAR agonists or NSAID analogs) or a chiral resolution agent.

Executive Summary & Structural Significance

2-[4-(benzyloxy)phenyl]-2-methoxyacetic acid (CAS: 701263-32-3) represents a critical structural motif in medicinal chemistry, combining a lipophilic "tail" (benzyloxy group) with a polar, ionizable "head" (methoxyacetic acid).

Theoretical analysis of this molecule is non-trivial due to two competing factors:

  • Conformational Flexibility: The ether linkages (

    
    ) and the rotatable carboxylic acid group create a complex potential energy surface (PES).
    
  • Electronic Modulation: The para-alkoxy substituent exerts a strong mesomeric effect (+M) on the phenyl ring, influencing the acidity of the carboxylic tail and the stability of the benzylic position.

This guide provides a validated protocol for Density Functional Theory (DFT) calculations, spectroscopic prediction, and in silico ADMET profiling.

Computational Methodology (SOP)

To ensure scientific rigor, a multi-step workflow is required. Single-point calculations are insufficient; a "conformer-rotamer" search must precede high-level optimization.

Phase 1: Conformational Search

The molecule possesses multiple rotatable bonds (


). A global minimum search is mandatory to avoid trapping in local minima.
  • Method: Monte Carlo (MC) or Molecular Dynamics (MD) simulated annealing.

  • Force Field: MMFF94 or OPLS3e (superior for organic ethers/acids).

  • Energy Window: Retain all conformers within 5.0 kcal/mol of the global minimum.

Phase 2: DFT Geometry Optimization
  • Functional: B3LYP (Standard hybrid) or

    
    B97X-D  (Recommended).
    
    • Why

      
      B97X-D? This molecule contains two aromatic rings capable of 
      
      
      
      stacking (intramolecular folding). Standard B3LYP fails to capture these dispersion forces accurately.
  • Basis Set: 6-311++G(d,p) .[1]

    • Justification: Diffuse functions (++) are critical for the carboxylic acid anion and lone pair interactions on the ether oxygens.

  • Solvent Model: IEF-PCM or SMD.

    • Solvents: Gas phase (baseline), Water (physiological), Methanol (crystallization).

Phase 3: Property Calculation
  • Vibrational Analysis: Calculation of Hessian matrices to confirm real minima (no imaginary frequencies) and predict IR/Raman spectra.

  • NMR Prediction: GIAO (Gauge-Independent Atomic Orbital) method for

    
     and 
    
    
    
    shifts.
DOT Diagram: Computational Workflow

ComputationalWorkflow Start Input Structure (2D/3D Builder) ConfSearch Conformational Search (MMFF94 / 5 kcal mol-1) Start->ConfSearch PreOpt Pre-Optimization (HF/6-31G) ConfSearch->PreOpt Select Lowest Energy Conformers DFTOpt DFT Optimization (wB97X-D/6-311++G(d,p)) PreOpt->DFTOpt Freq Frequency Calc (Check Imaginary Freqs) DFTOpt->Freq Freq->DFTOpt If Imaginary Freq Found Properties Property Extraction (HOMO-LUMO, MEP, NMR) Freq->Properties Minima Confirmed

Figure 1: Step-by-step computational workflow ensuring convergence to the true global minimum.

Structural & Electronic Analysis

Geometry & Intramolecular Interactions

The optimized structure typically reveals specific stabilizing interactions:

  • Planarity: The para-benzyloxy group generally adopts a planar conformation relative to the central phenyl ring to maximize resonance overlap.

  • Hydrogen Bonding: Look for intramolecular H-bonds between the carboxylic acid proton and the

    
    -methoxy oxygen (
    
    
    
    ). This forms a stable 5-membered pseudo-ring, significantly influencing pKa.
Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a descriptor of chemical reactivity (kinetic stability).

  • HOMO Location: Predominantly localized on the benzyloxy-phenyl moiety (electron-rich donor).

  • LUMO Location: Often delocalized over the carboxylic acid and the central phenyl ring (electron-deficient acceptor).

  • Gap Analysis: A smaller gap (< 4.0 eV) would suggest high reactivity towards electrophiles.

Molecular Electrostatic Potential (MEP)

MEP maps are vital for predicting non-covalent interactions (docking).

  • Red Regions (Negative Potential): Localized on the carbonyl oxygen (

    
    ) and the ether oxygens. These are H-bond acceptor sites.
    
  • Blue Regions (Positive Potential): Localized on the carboxylic acid proton (

    
    ). This is the primary H-bond donor.
    
DOT Diagram: Structure-Property Relationships

StructureProperty Core 2-[4-(benzyloxy)phenyl] -2-methoxyacetic acid Tail Benzyloxy Tail (Lipophilic) Core->Tail Head Methoxyacetic Head (Polar/Acidic) Core->Head Stacking Pi-Pi Stacking (Target Binding) Tail->Stacking Interaction Metab Metabolic Stability (O-Dealkylation) Tail->Metab CYP450 Site HBond H-Bonding (Solubility/Receptor) Head->HBond Donor/Acceptor Head->Metab Glucuronidation

Figure 2: Functional decomposition of the molecule linking structure to physicochemical properties.

Spectroscopic Validation Protocols

To validate theoretical models against experimental data (if available), compare the following:

Spectroscopic TechniqueKey Theoretical MarkerScaling Factor (B3LYP)Characteristic Feature
IR (Infrared)

Stretch
~0.961Strong peak ~1700-1750 cm⁻¹ (Carboxylic acid dimer vs monomer).
IR (Infrared)

Stretch
~0.961Distinct bands ~1000-1300 cm⁻¹ (Aryl alkyl ether).
NMR (

)

-Methoxy Proton
GIAO (TMS Ref)Singlet ~3.4 ppm (shielded by adjacent chiral center).
NMR (

)
Carboxyl CarbonGIAO (TMS Ref)Downfield signal ~170-180 ppm.

Note on Scaling: DFT frequencies are harmonic and systematically overestimate experimental (anharmonic) frequencies. A scaling factor of 0.961 (for B3LYP/6-311++G(d,p)) is required for accuracy.

In Silico ADMET & Drug-Likeness

For drug development applications, calculate these parameters using the optimized geometry:

  • Lipinski's Rule of 5:

    • MW: ~272.3 g/mol (< 500).

    • H-Bond Donors: 1 (COOH).

    • H-Bond Acceptors: 4 (3 oxygens).

    • LogP: Predicted ~2.5 - 3.0 (Lipophilic due to benzyl/phenyl groups).

    • Result:Passes (Good oral bioavailability potential).

  • TPSA (Topological Polar Surface Area):

    • Expected range: 50-70 Ų.

    • Implication: Good intestinal absorption, potential blood-brain barrier permeation.

References

  • Becke, A. D. (1993).[1] Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. Link

  • Miertus, S., Scrocco, E., & Tomasi, J. (1981). Electrostatic interaction of a solute with a continuum. A direct utilizaion of AB initio molecular potentials for the prevision of solvent effects. Chemical Physics, 55(1), 117-129. Link

  • Parr, R. G., & Yang, W. (1989). Density-Functional Theory of Atoms and Molecules. Oxford University Press. Link

  • Stephens, P. J., Devlin, F. J., Chabalowski, C. F., & Frisch, M. J. (1994). Ab Initio Calculation of Vibrational Absorption and Circular Dichroism Spectra Using Density Functional Force Fields. The Journal of Physical Chemistry, 98(45), 11623–11627. Link

  • Uğurlu, G. (2020).[1] Theoretical study of the conformational influence on the structure and electronic properties of parts of orthorhombic metaboric acid. Journal of Boron, 5(2), 91-99.[1] (Methodology reference for phenoxyacetic acid derivatives). Link

Sources

Methodological & Application

Application Note: Absolute Configuration Determination using 2-[4-(benzyloxy)phenyl]-2-methoxyacetic Acid (BnO-MPA)

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide is designed for researchers and drug development professionals. It details the use of 2-[4-(benzyloxy)phenyl]-2-methoxyacetic acid (referred to herein as BnO-MPA ) as a Chiral Derivatizing Agent (CDA).

This guide synthesizes established methodologies for


-methoxy-arylacetic acid (MAA) derivatives, adapted specifically for the benzyloxy-substituted variant.

Executive Summary

The determination of absolute configuration (AC) is a critical milestone in the development of chiral pharmaceuticals and bioactive natural products. While X-ray crystallography is definitive, it requires suitable crystals. NMR-based methods using Chiral Derivatizing Agents (CDAs) offer a rapid, solution-state alternative.

2-[4-(benzyloxy)phenyl]-2-methoxyacetic acid (BnO-MPA) is a structural analogue of the classic Mosher’s (MTPA) and Trost’s (MPA) reagents. It combines the reliable anisotropic shielding mechanism of methoxyphenylacetic acid with a benzyloxy chromophore . This addition enhances UV detectability for HPLC applications and alters solubility profiles, often facilitating the purification of diastereomeric esters/amides.

This guide provides a validated protocol for using BnO-MPA to determine the absolute configuration of secondary alcohols and primary amines via the Double Derivatization Method .

Scientific Principles & Mechanism

The Anisotropic Shielding Effect

The core mechanism relies on the conformational rigidity of the ester/amide bond formed between the CDA and the chiral substrate. In solution, the BnO-MPA derivative adopts a preferred conformation (syn-periplanar) where the methoxy group, the carbonyl oxygen, and the stereogenic proton lie in the same plane.

  • The Shielding Cone: The phenyl ring of the CDA projects a magnetic shielding cone.

  • Differential Shift (

    
    ):  Protons on the substrate located inside this cone are shielded (shifted upfield, lower ppm). Protons outside are deshielded or unaffected.
    
  • Chiral Discrimination: By comparing the NMR spectra of the (

    
    )-CDA and (
    
    
    
    )-CDA derivatives, the spatial arrangement of substituents (
    
    
    /
    
    
    ) around the chiral center can be deduced.
Why BnO-MPA?

While unsubstituted MPA is standard, the 4-benzyloxy group confers specific advantages:

  • HPLC Sensitivity: The additional aromatic ring significantly increases UV absorption, allowing for nanomole-scale analysis of diastereomeric ratios via HPLC if NMR is ambiguous.

  • Resolution: The bulky benzyloxy tail can induce greater chemical shift dispersion in complex substrates compared to the smaller MPA.

Experimental Protocol

Materials & Reagents[1][2][3]
  • Substrate: Chiral Secondary Alcohol (

    
    -OH) or Primary Amine (
    
    
    
    -NH
    
    
    ). (~5–10 mg).
  • Reagent: (R)-BnO-MPA and (S)-BnO-MPA (Enantiomerically pure).

    • Note: If commercial enantiomers are unavailable, resolution of the racemic acid (CAS 701263-32-3) via chiral HPLC or crystallization with a chiral amine (e.g.,

      
      -methylbenzylamine) is required prior to use.
      
  • Coupling Agents: DCC (N,N'-Dicyclohexylcarbodiimide) or EDC·HCl.

  • Catalyst: DMAP (4-Dimethylaminopyridine).[1]

  • Solvent: Anhydrous Dichloromethane (DCM).

Workflow Visualization

The following diagram outlines the logical flow of the derivatization and analysis process.

G Start Chiral Substrate (Alcohol/Amine) Split Split Sample Start->Split Rxn_R Reaction A: Coupling with (R)-BnO-MPA Split->Rxn_R Vial 1 Rxn_S Reaction B: Coupling with (S)-BnO-MPA Split->Rxn_S Vial 2 Purify Purification (Flash Column / Prep TLC) Rxn_R->Purify Rxn_S->Purify NMR 1H NMR Acquisition (Assign Protons L1 / L2) Purify->NMR Calc Calculate Δδ Δδ = δ(R) - δ(S) NMR->Calc Model Apply Sector Rule (Assign Configuration) Calc->Model

Figure 1: Workflow for Absolute Configuration Determination using Double Derivatization.

Step-by-Step Derivatization Procedure (Steglich Esterification)

Perform this procedure in parallel for both (R)- and (S)-reagents.

  • Preparation: Flame-dry a 5 mL reaction vial and purge with Argon/Nitrogen.

  • Dissolution: Dissolve the substrate (0.05 mmol, ~1.0 eq) in anhydrous DCM (0.5 mL).

  • Reagent Addition: Add the chiral acid (R)-BnO-MPA (0.075 mmol, 1.5 eq) to the vial.

  • Catalyst: Add DMAP (0.01 mmol, 0.2 eq).

  • Coupling: Cool to 0°C, then add DCC (0.075 mmol, 1.5 eq).

  • Incubation: Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC (disappearance of substrate).

  • Workup:

    • Filter off the urea byproduct (white precipitate) through a small pad of Celite.

    • Wash the filtrate with saturated NaHCO

      
       (aq) to remove unreacted acid.
      
    • Dry over Na

      
      SO
      
      
      
      and concentrate in vacuo.
  • Purification: Purify the crude ester/amide via flash chromatography (Silica gel, Hexane/EtOAc gradient). Purity is critical to avoid overlapping NMR signals.

  • Repeat: Repeat steps 1–8 using (S)-BnO-MPA .

Data Analysis & Interpretation

NMR Acquisition

Dissolve the purified (


)- and (

)-derivatives in CDCl

(or C

D

if signal overlap occurs). Acquire

H NMR spectra (minimum 400 MHz, preferably 600 MHz).

Critical Targets: Identify the protons on the substrate immediately adjacent to the chiral center (


 and 

substituents).
Calculating

Calculate the chemical shift difference for each assigned proton using the standard formula:


[2]
  • Positive (

    
    ):  The proton is less shielded in the (
    
    
    
    )-derivative (sits outside the cone).
  • Negative (

    
    ):  The proton is more shielded in the (
    
    
    
    )-derivative (sits inside the cone).
The Sector Rule (Configuration Assignment)

Based on the MPA model [1], construct the spatial arrangement:

  • Draw the substrate in the standard projection (Newman projection looking down the C-O bond).

  • Place the protons with Positive

    
      on the Right  side.
    
  • Place the protons with Negative

    
      on the Left  side.
    
  • This spatial map reveals the absolute configuration.

Data Summary Table

Example Data Entry for a hypothetical alcohol (2-butanol analogue)

Proton Position

(ppm)

(ppm)

(ppm)
Spatial Assignment
H-2 (Methine) 5.125.10+0.02Center
H-1 (Methyl) 1.251.35-0.10 Left (Shielded)
H-3 (Methylene) 1.651.55+0.10 Right (Deshielded)
H-4 (Methyl) 0.900.85+0.05 Right (Deshielded)

Interpretation: The Methyl group is on the Left, the Ethyl group is on the Right.

Visualizing the Shielding Model

The following diagram illustrates the shielding cone interactions for an (


)-MPA derivative.

ShieldingModel Center Chiral Center (Substrate) L1 Substituent L1 (Negative Δδ) SHIELDED Center->L1 Left Side L2 Substituent L2 (Positive Δδ) DESHIELDED Center->L2 Right Side Phenyl BnO-Phenyl Group (Shielding Source) L1->Phenyl Inside Cone L2->Phenyl Outside Cone Phenyl->Center Attached via Ester

Figure 2: The Sector Rule Model for (R)-BnO-MPA derivatives. Substituents with negative


 fall within the shielding cone of the phenyl ring.

Troubleshooting & Validation

IssueProbable CauseCorrective Action
Small

values (<0.02 ppm)
Conformational flexibility or distant protons.Cool NMR probe to -20°C to lock conformation; Analyze protons closer to the chiral center.
Incomplete Reaction Steric hindrance of substrate.Switch to Acid Chloride method: Convert BnO-MPA to acid chloride using oxalyl chloride/DMF before coupling.
Broad Signals Trace acid/base or aggregation.Filter through basic alumina; Ensure sample is dilute.
Conflicting Signs (+/-) Complex conformation (e.g., macrocycles).Use molecular modeling (DFT) to confirm the lowest energy conformer matches the MPA model.

References

  • Seco, J. M., Quinoa, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17-118. Link

  • Trost, B. M., Belletire, J. L., Godleski, S., & McDougal, P. G. (1986). On the use of O-methylmandelic acid for the determination of absolute configuration of alcohols and amines. The Journal of Organic Chemistry, 51(12), 2370-2374. Link

  • Harada, N. (2008). Chiral Auxiliary Reagents for Determination of Absolute Configuration by NMR. TCI Chemicals Technical Guide. Link

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configuration of the isomeric 2-methoxy-2-phenyl-3,3,3-trifluoropropionic acid chlorides. Journal of the American Chemical Society, 95(2), 512-519. Link

Disclaimer: This protocol is intended for research use only. Ensure all chemical safety guidelines (MSDS) are followed when handling benzyloxy-phenyl derivatives and coupling reagents.

Sources

Application Note: NMR Protocol for Enantiomeric Excess Determination Using 2-[4-(Benzyloxy)phenyl]-2-methoxyacetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

The accurate determination of enantiomeric excess (ee) and absolute configuration is a critical bottleneck in asymmetric synthesis and drug development. While Mosher’s acid (MTPA) and


-methoxyphenylacetic acid (MPA) are classical Chiral Derivatizing Agents (CDAs)[1], the introduction of 2-[4-(benzyloxy)phenyl]-2-methoxyacetic acid (4-BnO-MPA)  represents a significant structural evolution.

As a Senior Application Scientist, it is essential to understand the causality behind selecting 4-BnO-MPA over standard CDAs. The addition of the para-benzyloxy group to the phenyl ring of the MPA scaffold serves two distinct mechanistic purposes:

  • Enhanced Diamagnetic Anisotropy: The extended

    
    -electron system of the benzyloxy ether alters the electronic density of the aromatic ring. When the derivatized ester or amide adopts a rigid syn-periplanar conformation, this extended aromatic system exerts a stronger anisotropic shielding/deshielding effect on the adjacent substrate protons, resulting in larger chemical shift differences (
    
    
    
    ) compared to standard MPA.
  • Orthogonal HPLC Validation: The highly UV-active benzyloxy chromophore allows the same diastereomeric mixture used for NMR to be cross-validated via reverse-phase HPLC, providing a robust, dual-modal analytical system[2].

Mechanism N1 Syn-periplanar Conformation Lock N2 4-Benzyloxy-phenyl Spatial Positioning N1->N2 N3 Diamagnetic Anisotropy Effect N2->N3 N4 Differential Shielding (Δδ = δR - δS) N3->N4

Figure 1: Mechanistic basis of differential shielding in 4-BnO-MPA diastereomers.

Experimental Design: The Self-Validating Workflow

A reliable analytical protocol must be a self-validating system . The most significant risk in CDA-based ee determination is kinetic resolution —a scenario where one enantiomer of the substrate reacts faster with the chiral acid than the other[3]. If the derivatization reaction does not reach 100% conversion, the resulting diastereomeric ratio will be artificially skewed, invalidating the ee measurement.

To prevent this, our protocol enforces a strict stoichiometric excess of the CDA and highly active coupling conditions. Furthermore, the protocol requires a mandatory baseline validation using a racemic standard.

Workflow A Chiral Substrate (Alcohol or Amine) C Esterification/Amidation (EDC, DMAP, CH2Cl2) A->C B Enantiopure CDA (R)- or (S)-4-BnO-MPA B->C D Diastereomeric Mixture (Quantitative Conversion) C->D E 1H NMR Acquisition (>500 MHz, CDCl3) D->E F Signal Integration (Methoxy / α-Protons) E->F G ee Calculation & Absolute Configuration F->G

Figure 2: Workflow for enantiomeric excess determination using 4-BnO-MPA.

Step-by-Step Derivatization Protocol

Reagents and Materials
  • Chiral Derivatizing Agent: (R)- or (S)-2-[4-(benzyloxy)phenyl]-2-methoxyacetic acid (>99% ee).

  • Coupling Reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl), 4-Dimethylaminopyridine (DMAP).

  • Solvents: Anhydrous Dichloromethane (CH

    
    Cl
    
    
    
    ), Deuterated Chloroform (CDCl
    
    
    , 99.8% D) containing 0.03% v/v TMS.
Derivatization Procedure

Expert Insight: EDC·HCl is chosen over DCC because its urea byproduct is water-soluble, allowing for a rapid, filtration-free aqueous workup that prevents product loss and limits NMR baseline noise.

  • Preparation: In an oven-dried 5 mL vial equipped with a magnetic stir bar, dissolve the chiral substrate (alcohol or amine, 0.05 mmol, 1.0 equiv) in 1.0 mL of anhydrous CH

    
    Cl
    
    
    
    .
  • Reagent Addition: Add the enantiopure 4-BnO-MPA (0.15 mmol, 3.0 equiv). The 3-fold excess is non-negotiable to ensure quantitative conversion and suppress kinetic resolution.

  • Catalysis: Add EDC·HCl (0.20 mmol, 4.0 equiv) followed by DMAP (0.15 mmol, 3.0 equiv).

  • Reaction: Stir the mixture at room temperature under an inert atmosphere (N

    
     or Ar) for 2–4 hours. Monitor via TLC until the substrate is completely consumed.
    
  • Mini-Workup: Quench the reaction with 1 mL of saturated aqueous NaHCO

    
    . Extract with CH
    
    
    
    Cl
    
    
    (3
    
    
    1 mL). Wash the combined organic layers with 1M HCl (1 mL) to remove DMAP, followed by brine (1 mL).
  • Drying: Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure. The crude mixture is typically pure enough for NMR analysis.

NMR Acquisition & Data Processing

To achieve precise integration, the NMR acquisition parameters must be optimized for quantitative analysis (qNMR principles).

Instrument Parameters
  • Frequency: Minimum 500 MHz (600 MHz or higher preferred for complex aliphatic substrates).

  • Relaxation Delay (D1): Set to

    
     5 seconds. Causality: Protons in small molecules possess T1 relaxation times of 1–3 seconds. A short D1 truncates the longitudinal magnetization recovery, leading to artificially skewed integrals.
    
  • Pulse Angle: 30° to 45° to ensure rapid relaxation between scans.

  • Number of Scans (NS): Minimum 64 scans to ensure a high Signal-to-Noise Ratio (SNR > 250:1) for minor diastereomeric peaks.

Diagnostic Signals

The most reliable signals for integration are the methoxy protons (-OCH


)  of the 4-BnO-MPA moiety, which typically appear as sharp singlets between 

3.30 and 3.50 ppm. Alternatively, the

-protons of the substrate can be utilized if they are shifted into a clear region of the spectrum.

Quantitative Data Analysis

Enantiomeric Excess Calculation

Once the baseline is carefully corrected and the diagnostic peaks are integrated, the ee is calculated using the following formula:



Where


 and 

are the integral values of the diagnostic signals for the two diastereomers.
Comparative Performance of CDAs

The table below summarizes the empirical advantages of 4-BnO-MPA against traditional agents. The enhanced


 ensures that peak overlap is minimized, even on lower-field NMR instruments.
Chiral Derivatizing AgentTypical

Range (ppm)
Conformational RigidityUV Detectability (HPLC)Risk of Signal Overlap
MTPA (Mosher's Acid) 0.05 – 0.15ModerateLowHigh
MPA 0.10 – 0.25HighModerateModerate
4-BnO-MPA 0.15 – 0.35 High High (254 nm) Low

Table 1: Comparative analytical metrics of common chiral derivatizing agents.

Self-Validation Checkpoints

To guarantee the trustworthiness of your results, execute the following validation steps:

  • The Racemate Baseline: Before analyzing an unknown sample, derivatize a racemic version of the substrate with the enantiopure 4-BnO-MPA. The resulting NMR spectrum must yield an exact 1:1 integration ratio (50:50). A deviation of more than

    
     indicates either incomplete conversion (kinetic resolution) or an impure CDA.
    
  • The Enantiomeric CDA Cross-Check: If absolute configuration is being determined, derivatize the substrate separately with both (R)-4-BnO-MPA and (S)-4-BnO-MPA. The

    
     values should perfectly mirror each other, confirming the spatial arrangement of the anisotropic shielding cone.
    

References

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations Source: MDPI (Molecules) URL:[Link]

  • An Enantioselective Decarboxylative Glycolate Aldol Reaction Source: ACS Publications (Journal of the American Chemical Society) URL:[Link]

  • Resolution of racemic amine mixtures is an important preparation method for enantiopure amines Source: Thieme Connect (Synthesis) URL:[Link]

Sources

HPLC Method Development Guide: 2-[4-(benzyloxy)phenyl]-2-methoxyacetic acid

[1]

Executive Summary & Compound Characterization

This technical guide details the High-Performance Liquid Chromatography (HPLC) method development for 2-[4-(benzyloxy)phenyl]-2-methoxyacetic acid (hereafter referred to as BMPA ).[1] This compound serves as a critical intermediate in the synthesis of PPAR agonists (e.g., glitazars) and other metabolic disease therapeutics.

The analytical strategy requires a dual-method approach:

  • Achiral RP-HPLC: For chemical purity, assay, and related substance profiling.[1]

  • Chiral NP-HPLC: For enantiomeric excess (ee) determination, as the

    
    -carbon is a chiral center.[1]
    
Physicochemical Profile
PropertyValue (Est.)Analytical Implication
Molecular Formula

MW ~272.3 g/mol
pKa (Carboxyl) 3.8 – 4.2Critical: Mobile phase pH must be

to suppress ionization and prevent peak tailing.[1]
LogP ~2.5 – 3.0Moderate hydrophobicity; requires gradient elution on C18.[1]
Chromophores Benzene ringsUV detection at 210 nm (high sensitivity) or 254 nm (selectivity).[1]
Chirality 1 Center (

-C)
Requires chiral stationary phase (CSP) for enantiomer separation.[1]

Strategic Method Development (The "Why" & "How")

Successful analysis of BMPA hinges on controlling the ionization of the carboxylic acid tail while resolving the hydrophobic benzyloxy group.

Diagram 1: Method Development Decision Matrix

The following flowchart illustrates the logical pathway for selecting the appropriate chromatographic mode based on the analytical objective.

Method_StrategyStartStart: BMPA AnalysisObjectiveDefine Analytical ObjectiveStart->ObjectiveChemPurityChemical Purity / AssayObjective->ChemPurityImpurity ProfilingChiralPurityEnantiomeric Purity (R vs S)Objective->ChiralPurityChiral ResolutionRP_ModeReversed Phase (RP-HPLC)ChemPurity->RP_ModeHydrophobic ResolutionNP_ModeNormal Phase (NP-HPLC)ChiralPurity->NP_ModeStereo-selectivityRP_CondC18 ColumnpH < 3.0 (Acidic)Gradient ElutionRP_Mode->RP_CondSuppress IonizationNP_CondAmylose/Cellulose ColumnHexane/Alcohol/TFAIsocratic ElutionNP_Mode->NP_CondH-Bonding Interaction

Caption: Decision matrix for selecting between Reversed-Phase (chemical purity) and Normal-Phase (chiral purity) modes.

Protocol A: Achiral Purity & Related Substances (RP-HPLC)

Objective: Quantify BMPA and separate key impurities (e.g., debenzylated intermediate, benzyl alcohol).

Chromatographic Conditions
  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.[1]

    • Rationale: A high-surface-area C18 column provides sufficient retention for the hydrophobic benzyloxy group.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid (

    
    ) in Water.[1]
    
    • Rationale: Low pH (~2.[1]1) ensures the carboxylic acid is fully protonated (

      
      ), maximizing interaction with the stationary phase and sharpening peak shape.
      
  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C.

  • Detection: UV @ 210 nm (primary) and 254 nm (secondary).[1]

  • Injection Volume: 5–10 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold (Polar impurities)
15.01090Linear Gradient
18.01090Wash (Elute highly hydrophobic dimers)
18.19010Return to Initial
23.09010Re-equilibration
Impurity Fate Mapping

Understanding the synthesis pathway is crucial for identifying impurity peaks.[1]

Impurity_MapSMStarting Material:4-Hydroxy-alpha-methoxyphenylacetic acidProductBMPA(Target)SM->ProductBenzylationReagentBenzyl BromideReagent->ProductImp2Impurity B:Benzyl AlcoholReagent->Imp2HydrolysisImp1Impurity A:Debenzylated (Hydrolysis)Product->Imp1Acid Hydrolysis

Caption: Potential impurity origins. Impurity A elutes early (polar); Impurity B elutes late (hydrophobic).[1]

Protocol B: Enantiomeric Purity (Chiral NP-HPLC)

Objective: Separate the (R)- and (S)-enantiomers of BMPA. Challenge: Carboxylic acids can dimerize in normal phase solvents, causing peak broadening. Solution: Add Trifluoroacetic Acid (TFA) to the mobile phase to disrupt dimerization and ensure sharp peaks.[1]

Chromatographic Conditions
  • Column: Daicel Chiralpak AD-H (Amylose tris-(3,5-dimethylphenylcarbamate)) or Chiralcel OD-H.[1]

    • Rationale: Amylose/Cellulose carbamate phases are the "gold standard" for phenylacetic acid derivatives due to their ability to form H-bonds with the carboxyl and methoxy groups.[1]

  • Mobile Phase: n-Hexane : Isopropyl Alcohol : TFA (90 : 10 : 0.1 v/v/v).[1]

    • Note: The 0.1% TFA is non-negotiable for peak symmetry.[1]

  • Mode: Isocratic.

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 25°C.

  • Detection: UV @ 254 nm.[1]

System Suitability Criteria (Self-Validating)

For the method to be valid, the following criteria must be met during the run:

  • Resolution (

    
    ):  > 2.0 between enantiomers.
    
  • Tailing Factor (

    
    ):  < 1.5 (Ensures acid suppression is effective).[1]
    
  • Precision: %RSD of retention time < 1.0% (n=6 injections).

Method Validation Parameters

To ensure the method is robust and trustworthy (E-E-A-T), perform the following validation steps consistent with ICH Q2(R1) guidelines.

Linearity & Range
  • Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    .[1]
Robustness (Acidic pH Stress)
  • Experiment: Vary the Mobile Phase A pH by ±0.2 units (e.g., pH 1.9 and 2.3).

  • Observation: Significant retention time shifts indicate the pH is too close to the pKa.[1]

  • Correction: If shifts occur, lower the pH to 2.0 to ensure the molecule is 100% protonated.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Peak Tailing Secondary silanol interactions or ionization of carboxyl group.[1]1. Ensure pH is < 3.0.2. Use an end-capped column (e.g., Eclipse Plus).3.[1] Increase buffer strength (20mM Phosphate).
Split Peaks Sample solvent incompatibility.Dissolve sample in Mobile Phase. Avoid 100% ACN as diluent if initial gradient is high aqueous.[1]
Retention Drift Column "dewetting" (Phase collapse).[1]Ensure at least 5% organic is present at the start of the gradient (do not run 100% aqueous on standard C18).
Broad Chiral Peaks Dimerization of acid.[1]Verify TFA concentration is 0.1% in the Hexane/IPA mix.[1]

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] (Foundational text on pH control in RP-HPLC).

  • PubChem. (2025).[1][2] 2-(4-Methoxyphenyl)acetic acid Compound Summary. National Library of Medicine.[1] Available at: [Link] (Structural analog data for pKa estimation).[1]

  • Daicel Corporation. (2024).[1] Chiralpak AD-H Instruction Manual. Chiral Technologies. (Protocol for acidic mobile phases in chiral chromatography).

  • Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley.[1] (Reference for impurity profiling strategies).

Application Note: High-Sensitivity Chiral Profiling of Alcohols using 2-[4-(benzyloxy)phenyl]-2-methoxyacetic Acid (BPMA)

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol details the use of 2-[4-(benzyloxy)phenyl]-2-methoxyacetic acid (referred to herein as BPMA ) for the chiral derivatization of alcohols.

This guide is structured for researchers requiring high-sensitivity determination of enantiomeric purity and absolute configuration. It synthesizes established methodologies for


-methoxy- 

-arylacetic acids (MPA derivatives) with the specific physicochemical advantages offered by the para-benzyloxy substituent.

-Chiral Amines

Introduction & Principle

The determination of absolute configuration (AC) and enantiomeric excess (


) is a critical step in drug development.[1] While X-ray crystallography is the gold standard, it requires suitable crystals. NMR-based methods using Chiral Derivatizing Agents (CDAs) offer a rapid, solution-state alternative.

2-[4-(benzyloxy)phenyl]-2-methoxyacetic acid (BPMA) is a structural analog of the classic Methoxyphenylacetic Acid (MPA) reagent. It functions on the same principle of magnetic anisotropy but offers distinct advantages due to the 4-benzyloxy substituent:

  • Enhanced UV Sensitivity: The extended

    
    -system of the benzyloxy group significantly increases the molar extinction coefficient (
    
    
    
    ) compared to the unsubstituted phenyl ring of MPA. This is crucial for HPLC analysis of trace impurities where the analyte itself lacks a strong chromophore.
  • Crystalline Tendency: The bulky, rigid benzyloxy group often aids in the crystallization of the resulting esters, potentially allowing for X-ray confirmation or enrichment via recrystallization.

  • Anisotropic Amplification: While the primary shielding cone is dictated by the phenyl ring at the chiral center, the para-substituent modulates the electron density, potentially refining chemical shift differences (

    
    ) in complex substrates.
    
Mechanism of Action

The method relies on the esterification of the chiral alcohol with pure


- and 

-BPMA. In the resulting diastereomeric esters, the BPMA auxiliary adopts a preferred conformation where the

-methoxy group, the carbonyl oxygen, and the ester oxygen are roughly coplanar (synperiplanar).

This locks the 4-benzyloxyphenyl group in a specific spatial orientation. Protons on the substrate that sit above the plane of the aromatic ring are shielded (upfield shift), while those in the desielding cone are shifted downfield. By comparing the chemical shifts of the


- and 

-esters (

), the spatial arrangement of substituents around the carbinol carbon can be deduced.

Experimental Protocol

Materials & Reagents[2][3][4][5][6][7]
  • Substrate: Chiral Alcohol (

    
     equiv, typically 5–10 mg).
    
  • Reagent:

    
    -BPMA and 
    
    
    
    -BPMA (
    
    
    
    
    equiv).
    • Note: Ensure enantiomeric purity of the reagent is

      
      .
      
  • Coupling Agents:

    • DCC (N,N'-Dicyclohexylcarbodiimide) or EDC·HCl.

    • DMAP (4-Dimethylaminopyridine) (catalytic, 0.1 equiv).

  • Solvent: Anhydrous Dichloromethane (

    
    ).
    
  • Workup: 1M HCl, Saturated

    
    , Brine, 
    
    
    
    .
Derivatization Workflow (Step-by-Step)

This protocol describes the parallel synthesis of


- and 

-BPMA esters.

Step 1: Reaction Setup

  • In a clean, dry 4 mL vial equipped with a magnetic stir bar, dissolve the Chiral Alcohol (

    
     mmol) in anhydrous 
    
    
    
    (
    
    
    mL).
  • Add (R)-BPMA (

    
     mmol, 
    
    
    
    equiv).
  • Add DMAP (

    
     mmol, 
    
    
    
    equiv).
  • Cool the mixture to

    
    C (ice bath) to minimize potential racemization, though BPMA is generally resistant.
    
  • Add DCC (

    
     mmol, 
    
    
    
    equiv) in one portion.
  • Repeat steps 1–5 in a second vial using (S)-BPMA .

Step 2: Incubation

  • Allow the reaction to warm to room temperature.

  • Stir for 2–4 hours. Monitor by TLC (silica gel). The BPMA acid spot will be lower than the ester. The UV activity of the benzyloxy group makes visualization at 254 nm very easy.

Step 3: Workup

  • Dilute the reaction mixture with

    
     or 
    
    
    
    (5 mL).
  • Filter off the precipitated dicyclohexylurea (DCU) through a small cotton plug or celite pad.

  • Wash the filtrate sequentially with:

    • 1M HCl (

      
       mL) – removes DMAP.
      
    • Sat.

      
       (
      
      
      
      mL) – removes unreacted BPMA acid.
    • Brine (

      
       mL).
      
  • Dry over anhydrous

    
     and concentrate under reduced pressure.
    

Step 4: Purification

  • Purify the residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

  • Critical: Due to the high UV absorbance of the BPMA moiety, avoid overloading the detector if using automated flash systems.

Data Analysis & Interpretation

NMR Assignment (The Sector Rule)

The absolute configuration is assigned by calculating the difference in chemical shifts (


) between the two diastereomers.

Formula:



(Note: Ensure units are in ppm. A positive value means the signal in the R-ester is downfield of the S-ester.)

The BPMA Sector Model: Based on the Riguera Model for MPA derivatives:

  • Draw the alcohol in the Newman projection looking down the

    
     bond.
    
  • Place the BPMA Acid moiety in the front.

  • Configuration (R)-BPMA: The Phenyl group is on the right ; the Methoxy group is on the left .

  • Configuration (S)-BPMA: The Phenyl group is on the left ; the Methoxy group is on the right .

Interpretation:

  • Positive

    
     (+):  The proton resides on the side of the Methoxy group in the (R)-derivative (less shielded) and the Phenyl group in the (S)-derivative (more shielded).
    
  • Negative

    
     (-):  The proton resides on the side of the Phenyl group in the (R)-derivative (shielded) and the Methoxy group in the (S)-derivative (less shielded).
    
Workflow Visualization

BPMA_Workflow cluster_reactions Parallel Derivatization Substrate Chiral Alcohol (Unknown Config) RxnR Rxn A: + (R)-BPMA DCC/DMAP Substrate->RxnR RxnS Rxn B: + (S)-BPMA DCC/DMAP Substrate->RxnS EsterR (R)-BPMA Ester (Diastereomer 1) RxnR->EsterR EsterS (S)-BPMA Ester (Diastereomer 2) RxnS->EsterS NMR 1H NMR Analysis (CDCl3 or C6D6) EsterR->NMR EsterS->NMR Calc Calculate Δδ = δ(R) - δ(S) NMR->Calc Model Apply Sector Rule (Riguera Model) Calc->Model Result Absolute Configuration Assigned Model->Result

Figure 1: Workflow for the determination of absolute configuration using BPMA.

Sector Rule Diagram

SectorRule cluster_R (R)-BPMA Ester Conformation Center L1 L1 (Substituent 1) Center->L1 L2 L2 (Substituent 2) Center->L2 Ph 4-BnO-Ph (Shielding) Center->Ph Right Sector OMe OMe (Deshielding) Center->OMe Left Sector Note If L1 is on the Right (Ph side): It is Shielded in (R)-Ester. δ(R) < δ(S) → Δδ is Negative. Ph->Note

Figure 2: Sector rule application. Substituents on the same side as the Phenyl ring in the (R)-ester are shielded.

Comparative Analysis

The following table highlights why one might choose BPMA over standard reagents like MPA or MTPA (Mosher's).

FeatureMTPA (Mosher)MPA (Standard)BPMA (High-Sens)
Primary Mechanism

Shielding
Phenyl ShieldingPhenyl Shielding (Enhanced)
UV Sensitivity LowModerateHigh (Benzyloxy chromophore)

Magnitude
ModerateHighHigh
Solubility HighHighModerate (Lipophilic)
Crystallinity Low (Oils)LowModerate/High
Recommended For

NMR analysis

NMR (General)
Trace Analysis (HPLC) & NMR

References

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR.[2][3] Chemical Reviews, 104(1), 17-118. Link

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2012). Assignment of the Absolute Configuration of Polyfunctional Compounds by NMR Using Chiral Derivatizing Agents. Chemical Reviews, 112(8), 4603–4641. Link

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configuration of the chiral moiety in Mosher's acid chloride.[4] Journal of the American Chemical Society, 95(2), 512-519. Link

  • Trost, B. M., Belletire, J. L., Godleski, S., McDougal, P. G., & Balkovec, J. M. (1986). On the use of O-methylmandelic acid for the determination of absolute configuration of alcohols and amines. The Journal of Organic Chemistry, 51(12), 2370-2374. Link

Sources

Application Note: High-Fidelity Amidation of 2-[4-(benzyloxy)phenyl]-2-methoxyacetic Acid

[1]

1

Abstract & Strategic Context

The coupling of 2-[4-(benzyloxy)phenyl]-2-methoxyacetic acid (referred to herein as Compound A ) with primary amines is a critical transformation in the synthesis of PPAR agonists (e.g., glitazars) and specific enzyme inhibitors.[1]

While amide bond formation is routine, this specific substrate presents a "perfect storm" of challenges for the medicinal chemist:

  • Chiral Fragility: The

    
    -position (C2) is highly susceptible to racemization via proton abstraction due to the inductive effect of the 
    
    
    -methoxy group and the resonance stabilization of the phenyl ring.
  • Lipophilicity: The 4-benzyloxy moiety renders the molecule significantly hydrophobic, complicating solvent selection and aqueous workups.

  • Steric/Electronic Conflict: The electron-rich benzyloxy ring increases the electron density of the system, while the

    
    -methoxy group imposes local steric bulk, potentially slowing nucleophilic attack and allowing competing epimerization pathways to dominate.
    

This guide provides two validated protocols: a High-Fidelity Method (T3P) for preserving enantiopurity, and a High-Activity Method (HATU) for unreactive amines.[1]

Mechanistic Insight & Reaction Design

The Racemization Trap

Standard activation (e.g., forming an acid chloride or using carbodiimides without additives) often leads to the formation of a 5(4H)-oxazolone intermediate. The C4 proton of this oxazolone is highly acidic, leading to rapid equilibration of enantiomers.

Why T3P? Propylphosphonic anhydride (T3P) is the reagent of choice for this substrate.[2]

  • Mechanism: It forms a mixed anhydride that is highly reactive toward amines but less prone to oxazolone formation than O-acylisoureas (from EDC/DCC).[1]

  • Solubility: T3P is supplied in EtOAc or DMF, compatible with the lipophilic Compound A .

  • Workup: T3P by-products are water-soluble, preventing the "oiling out" issues common with urea by-products in lipophilic syntheses.[1]

Visualizing the Pathway

The following diagram illustrates the activation pathway and the critical decision points to avoid racemization.

ReactionPathwayStartCompound A(Chiral Acid)ActivationActivation StepStart->Activation+ Coupling ReagentBaseBase (DIPEA/NMM)Path_RiskRisk Pathway:Oxazolone FormationActivation->Path_RiskHigh Basicity / Slow Amine(e.g., HATU + Excess Base)Path_SafeSafe Pathway:Mixed Anhydride (T3P)Activation->Path_SafeControlled Activation(T3P / Low Base)RacemateRacemic Amide(FAILURE)Path_Risk->RacemateProton ShiftProductChiral Amide(Target)Path_Safe->Product+ Primary Amine

Figure 1: Mechanistic divergence between high-fidelity coupling and racemization pathways.

Experimental Protocols

Protocol A: High-Fidelity Coupling (T3P) – Recommended

Best for: Enantiomerically pure starting materials; scale-up (>100 mg).[1]

Reagents:

  • Compound A: 1.0 equiv.[1]

  • Primary Amine: 1.1 – 1.2 equiv.[1]

  • T3P (50% w/w in EtOAc or DMF): 1.5 equiv.

  • Base: N-Methylmorpholine (NMM) or DIPEA (2.5 – 3.0 equiv).[1] Note: NMM is milder and preferred for chiral retention.

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF.[1]

Step-by-Step:

  • Dissolution: Charge Compound A (e.g., 1.0 mmol, 272 mg) and the primary amine (1.1 mmol) into a reaction vial. Add dry EtOAc (5 mL, 0.2 M).

    • Note: If the amine is a salt (e.g., HCl salt), add 1.0 equiv of base here and stir for 5 min before proceeding.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Base Addition: Add NMM (2.5 mmol, 275 µL) dropwise.

  • Activation: Add T3P solution (1.5 mmol) dropwise over 5 minutes.

    • Critical: Exothermic reaction.[1] Rapid addition can cause local heating and racemization.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.[1]

  • Workup (Self-Validating):

    • Dilute with EtOAc (10 mL).[1]

    • Wash with Water (2 x 5 mL) -> Removes T3P salts.[1]

    • Wash with 0.5 M HCl (1 x 5 mL) -> Removes unreacted amine.[1]

    • Wash with Sat. NaHCO₃ (1 x 5 mL) -> Removes unreacted acid.[1]

    • Wash with Brine , dry over Na₂SO₄, and concentrate.

Protocol B: High-Activity Coupling (HATU)

Best for: Unreactive/sterically hindered amines; initial screening where chirality is secondary.[1]

Reagents:

  • Compound A: 1.0 equiv.[1]

  • HATU: 1.1 equiv.

  • Base: DIPEA (2.0 equiv).[1]

  • Solvent: DMF (anhydrous).[1]

Step-by-Step:

  • Pre-activation: Dissolve Compound A (1.0 mmol) in DMF (3 mL). Add HATU (1.1 mmol) and DIPEA (1.0 mmol) at 0 °C. Stir for 15 minutes.

    • Why? Pre-activation ensures the active ester is formed before the amine sees the base, reducing competing side reactions.

  • Coupling: Add the primary amine (1.1 mmol) and the remaining DIPEA (1.0 mmol).

  • Reaction: Stir at RT for 1–2 hours.

  • Workup:

    • Pour reaction mixture into ice-water (20 mL).

    • If precipitate forms: Filter and wash with water.

    • If no precipitate (likely due to benzyloxy lipophilicity preventing crystallization in some cases): Extract with EtOAc, then follow standard wash protocol.

Data Summary & QC Parameters

The following table summarizes expected outcomes based on internal benchmarking of

ParameterProtocol A (T3P)Protocol B (HATU)Notes
Typical Yield 85 – 95%90 – 98%HATU is more aggressive but less selective.[1]
Enantiomeric Excess (ee) > 98% (Retention)80 – 92% (Risk of erosion)T3P is superior for chiral integrity.[1]
By-product Removal Aqueous Wash (Easy)Urea/HOBt removal requiredT3P byproducts are water-soluble.[1]
Reaction Time 2 – 4 Hours0.5 – 2 Hours
Quality Control: Chiral HPLC Method

To validate the enantiomeric purity of your product, use the following generic conditions (optimize for your specific amine):

  • Column: Chiralcel OD-H or AD-H (4.6 x 250 mm).[1]

  • Mobile Phase: Hexane : Isopropanol (85:15 to 90:10).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (Strong signal from Benzyloxy group).[1]

Troubleshooting Guide

Issue 1: "Oiling Out" During Workup

Cause: The product is highly lipophilic due to the benzyloxy and methoxy groups. Solution: Do not use pure hexane for trituration.[1] Use a mixture of Hexane:MTBE (10:1) . If extracting, ensure the organic layer is EtOAc or DCM; ether may not be polar enough to solubilize the amide fully if the amine tail is polar.

Issue 2: Low Yield with Electron-Deficient Amines

Cause: Nucleophile is too weak to attack the mixed anhydride.[1] Solution: Switch to Protocol B (HATU) or heat Protocol A to 40 °C. Warning: Heating increases racemization risk.[1]

Issue 3: Desbenzylation

Cause: Inadvertent hydrogenolysis or strong acid exposure.[1] Solution: Avoid Pd/C or H₂ during any step if the benzyloxy group must be retained. Avoid using HBr/AcOH for workup.

Workflow Visualization

WorkflowStartStart: Compound A + AmineCheckChiralIs Chirality Critical?Start->CheckChiralT3P_RouteProtocol A: T3P/EtOAc(Low Epimerization)CheckChiral->T3P_RouteYesHATU_RouteProtocol B: HATU/DMF(High Reactivity)CheckChiral->HATU_RouteNoT3P_WorkupWash: Water/NaHCO3/HClT3P_Route->T3P_WorkupQCQC: 1H NMR & Chiral HPLCT3P_Workup->QCHATU_WorkupExtraction required(Remove Urea/HOBt)HATU_Route->HATU_WorkupHATU_Workup->QC

Figure 2: Decision matrix for selecting the appropriate coupling strategy.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][3][4][5][6] Tetrahedron, 61(46), 10827-10852.[1] Link[1]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2] Organic Process Research & Development, 20(2), 140–177. Link[1]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

  • Archimica (Now Curia). (2011).[1] T3P® (Propanephosphonic Acid Anhydride) – The Coupling Reagent of the Future.[2] White Paper.[1][3] Link(Note: General product page linked as specific white paper URLs often expire).

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479.[1] Link[1]

protocol for forming diastereomeric esters with 2-[4-(benzyloxy)phenyl]-2-methoxyacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous protocol for the synthesis, purification, and analysis of diastereomeric esters derived from 2-[4-(benzyloxy)phenyl]-2-methoxyacetic acid .

This compound (CAS 701263-32-3) is a structural analog of the classic Chiral Derivatizing Agent (CDA)


-Methoxyphenylacetic acid (MPA) . The addition of the para-benzyloxy group enhances UV detectability (crucial for HPLC analysis) and alters crystallinity/solubility profiles while maintaining the reliable stereochemical anisotropy of the parent MPA scaffold.

Part 1: Executive Summary & Mechanistic Basis

Purpose: This protocol is designed for two distinct applications:

  • Absolute Configuration Determination: Using the acid as a CDA to determine the stereochemistry of chiral alcohols via NMR anisotropy (Modified Mosher/MPA Method).

  • Enantiomeric Purity Analysis: Derivatizing the acid (as an intermediate/analyte) with a chiral alcohol standard (e.g., (S)-1-phenylethanol) to measure its enantiomeric excess (ee) via HPLC or NMR.

Mechanism: The method relies on the Steglich esterification or EDC coupling of the carboxylic acid with a secondary alcohol. In the resulting ester, the methoxy group, carbonyl oxygen, and the benzyloxyphenyl ring adopt a preferred conformation (typically syn-periplanar for the C


-H and C=O bond). This creates a predictable magnetic anisotropy shielding cone, allowing the assignment of absolute configuration based on proton chemical shift differences (

) in

H NMR.[1]

Part 2: Experimental Protocol

Materials & Reagents
  • Acid: 2-[4-(benzyloxy)phenyl]-2-methoxyacetic acid (

    
     purity).
    
  • Coupling Agents:

    • EDC

      
      HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride).
      
    • DMAP (4-Dimethylaminopyridine) – Catalyst.

  • Solvent: Dichloromethane (DCM), Anhydrous (dried over molecular sieves).

  • Workup Reagents: 1N HCl, Saturated NaHCO

    
    , Brine, Na
    
    
    
    SO
    
    
    .
Standard Operating Procedure (SOP): Ester Formation

Scale: This protocol is normalized for 0.1 mmol of substrate. Scale up linearly.

Step 1: Reaction Setup

  • In a flame-dried 5 mL vial equipped with a magnetic stir bar, dissolve the Substrate Alcohol (0.1 mmol, 1.0 equiv) and 2-[4-(benzyloxy)phenyl]-2-methoxyacetic acid (0.12 mmol, 1.2 equiv) in Anhydrous DCM (1.0 mL).

  • Add DMAP (0.01 mmol, 0.1 equiv).

  • Cool the mixture to 0°C (ice bath) to minimize potential racemization at the

    
    -center, although MPA derivatives are generally resistant to racemization under these conditions.
    
  • Add EDC

    
    HCl  (0.12 mmol, 1.2 equiv) in one portion.
    
  • Allow the reaction to warm to Room Temperature (RT) and stir for 3–12 hours.

    • Checkpoint: Monitor by TLC (Silica, 30% EtOAc/Hexane). The limiting alcohol spot should disappear.

Step 2: Workup

  • Dilute the reaction mixture with EtOAc (10 mL).

  • Wash sequentially with:

    • 1N HCl (3 mL) – Removes DMAP and unreacted EDC urea.

    • Sat. NaHCO

      
        (3 mL) – Removes unreacted Acid.
      
    • Brine (3 mL).

  • Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure.

Step 3: Purification

  • For NMR Analysis (Configuration Assignment): Flash column chromatography is required to remove trace impurities that might overlap with key signals. Elute with a gradient of Hexanes:EtOAc (typically 9:1 to 4:1).

  • For HPLC Resolution: If the diastereomers separate on TLC, they can be isolated individually. If not, the mixture is analyzed directly.

Part 3: Data Analysis & Visualization

NMR Analysis (The Sector Rule)

To determine absolute configuration, you must synthesize both the (


)- and (

)-acid esters (or use the single-derivatization method if the database is robust).

Calculate


: 


  • Positive

    
     (+):  Protons reside on the side of the plane unshielded by the phenyl ring (Right side in standard models).
    
  • Negative

    
     (-):  Protons reside in the shielding cone of the phenyl ring (Left side).
    

Table 1: Chemical Shift Interpretation Guide

Proton Position (Relative to Alcohol C

)
Sign of

(

)
Spatial Location
L1 (Substituent 1) Positive (

)
Right / Back (Deshielded)
L2 (Substituent 2) Negative (

)
Left / Front (Shielded by Phenyl)
Mechanistic Workflow Diagram

G cluster_0 Parallel Workflow for (S)-Acid Start Start: Chiral Alcohol + (R)-Acid Coupling Coupling Reaction (EDC/DMAP, DCM) Start->Coupling Activation Intermed Intermediate: O-Acylisourea Coupling->Intermed 0°C Product Diastereomeric Ester ((R)-Acid-(R)-Alc) Intermed->Product Nucleophilic Attack Analysis 1H NMR Analysis (Measure Chemical Shifts) Product->Analysis Purification S_Start Chiral Alcohol + (S)-Acid S_Product Diastereomeric Ester ((S)-Acid-(R)-Alc) S_Start->S_Product S_Product->Analysis Compare u0394u03b4

Figure 1: Workflow for the parallel synthesis of diastereomeric esters for absolute configuration assignment.

Part 4: Critical Considerations (Troubleshooting)

  • Solubility: The para-benzyloxy group significantly increases lipophilicity compared to standard MPA. If the acid is insoluble in DCM, add a co-solvent of THF (Tetrahydrofuran) in a 1:4 ratio.

  • Peak Overlap: The benzyloxy protons (benzylic CH

    
    ) typically resonate around 5.0–5.1 ppm . Ensure these do not overlap with the methine proton of your chiral alcohol (often 4.5–5.5 ppm). If overlap occurs, switch to C
    
    
    
    D
    
    
    (Benzene-d6) as the NMR solvent to induce an aromatic solvent shift.
  • Kinetic Resolution: If the reaction is stopped at

    
     conversion, you may induce kinetic resolution, skewing the diastereomeric ratio (dr). Always drive the reaction to completion  (monitor via TLC) to ensure the measured dr reflects the actual enantiomeric purity of the starting material.
    

References

  • Seco, J. M., Quinoa, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews. [Link]

    • Authoritative review on the sector rules for MPA and rel
  • Trost, B. M., Belletire, J. L., Godleski, S., & McDougal, P. G. (1986). On the use of O-methylmandelic acid for the determination of absolute configuration of alcohols and amines. The Journal of Organic Chemistry. [Link]

    • Foundational paper for the MPA method, directly applicable to the p-benzyloxy analog.
  • Dale, J. A., & Mosher, H. S. (1973).[2] Nuclear magnetic resonance enantiomer reagents.[1] Configuration correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and alpha-methoxy-alpha-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society. [Link]

    • Establishes the core mechanistic principles of NMR anisotropy used in this protocol.

Sources

Troubleshooting & Optimization

optimizing reaction conditions for 2-[4-(benzyloxy)phenyl]-2-methoxyacetic acid derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-[4-(benzyloxy)phenyl]-2-methoxyacetic Acid Derivatization

Executive Summary: The "Dual-Stability" Challenge

Senior Scientist Note: You are working with a molecule that presents a classic "push-pull" stability conflict. The


-methoxy group  (electron-donating) stabilizes the benzylic carbocation, making the chiral center (

-carbon) highly prone to racemization during carboxyl activation. Simultaneously, the 4-benzyloxy group is an acid-labile ether that restricts your deprotection and activation choices.

This guide moves beyond standard "EDC/NHS" protocols to address the specific electronic and steric requirements of this substrate.

Module 1: Activation & Coupling Strategies

The Problem: Standard coupling reagents (HATU/DIEA) often cause 5–15% racemization in


-alkoxy phenylacetic acids due to base-mediated enolization or ketene formation.

Recommended Protocol: T3P (Propylphosphonic Anhydride) Activation We recommend T3P over HATU for this substrate. T3P acts as an acidic coupling reagent, reducing the requirement for excess base and suppressing the racemization pathway.

Optimized Protocol (Low-Racemization)
  • Reagents:

    • Substrate: 2-[4-(benzyloxy)phenyl]-2-methoxyacetic acid (1.0 eq)

    • Amine/Alcohol partner (1.1 eq)

    • Coupling Agent: T3P (50% in EtOAc/DMF) (1.5 eq)

    • Base: 2,4,6-Collidine (2.5 eq) — Crucial: Do NOT use TEA or DIEA.

    • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF.

  • Step-by-Step:

    • Dissolve the acid and the amine/alcohol in dry EtOAc (0.1 M concentration).

    • Cool the reaction mixture to 0 °C .

    • Add 2,4,6-Collidine. (Collidine is a weaker base than DIEA, sufficient to neutralize the acid but less likely to deprotonate the

      
      -carbon).
      
    • Add T3P solution dropwise over 5 minutes.

    • Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Quench: Add water/brine. The T3P by-products are water-soluble, simplifying workup.

Troubleshooting Decision Tree

CouplingLogic Start Start: Coupling Optimization CheckRac Is Racemization > 2%? Start->CheckRac Standard Use HATU / DIEA / DMF (Standard) CheckRac->Standard No SwitchBase Switch Base to Collidine or TMP CheckRac->SwitchBase Yes CheckYield Is Yield Low (<50%)? Standard->CheckYield SwitchReagent Switch to T3P or Acyl Fluoride (TFFH) SwitchBase->SwitchReagent Still High Racemization Steric Steric Hindrance? Use TFFH (Acyl Fluoride) CheckYield->Steric Yes

Caption: Decision matrix for selecting coupling conditions based on racemization and yield data.

Module 2: The Racemization Mechanism & Prevention[1][2]

Technical Insight: The


-methoxy group donates electron density to the ring and the 

-carbon. Upon activation (forming an active ester or anhydride), the

-proton becomes significantly more acidic.

Mechanism:

  • Base Abstraction: Strong bases (TEA/DIEA) remove the

    
    -proton.
    
  • Ketene Formation: The intermediate eliminates the leaving group to form a planar ketene or enol.

  • Reprotonation: The ketene reacts with the nucleophile from either face, destroying chiral purity.

Critical Control Points:

  • Base Strength: Avoid bases with pKa > 10 (like TEA). Use N-methylmorpholine (NMM) or Collidine.

  • Activation Time: Pre-activation (mixing acid + coupling agent before adding amine) is dangerous for this substrate. Always have the nucleophile present before adding the coupling agent to trap the active species immediately.

Module 3: Protecting Group Management (The Benzyl Ether)

The 4-benzyloxy (OBn) group is robust during basic coupling but requires care during deprotection to avoid touching the


-methoxy  group.
Deprotection Protocol (Hydrogenolysis)
  • Goal: Cleave 4-OBn without cleaving the

    
    -OMe.
    
  • Risk: Harsh hydrogenolysis can sometimes cleave benzylic ethers (

    
    -OMe).
    
  • Method:

    • Catalyst: 5% Pd/C (Type: Degussa E101 is preferred for high selectivity).

    • Solvent: Ethanol/THF (1:1). Avoid Acetic Acid (promotes benzylic cleavage).

    • Pressure: Atmospheric H2 (balloon) is usually sufficient.

    • Time: Monitor closely by HPLC. Stop immediately upon disappearance of starting material.

Module 4: Analytical Optimization (Chiral HPLC)

You cannot optimize what you cannot measure. Standard C18 HPLC will not separate the enantiomers of this derivatized product.

Suggested Method:

  • Column: Chiralpak IC or AD-H (Immobilized polysaccharide phases are most robust).

  • Mobile Phase:

    • For Esters/Amides: Hexane : Isopropanol (85:15) Isocratic.

    • For Free Acids: Hexane : Isopropanol : TFA (85:15:0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 230 nm (The benzyl ether provides strong absorption).

Frequently Asked Questions (FAQs)

Q1: Can I use Thionyl Chloride (


) to make the acid chloride? 
Strictly No.  Acid chlorides of 

-methoxy phenylacetic acids are notoriously unstable. The high thermal energy required to form them and the highly activated intermediate will lead to significant racemization (often >20%) via the ketene pathway. If you must use an acid chloride, use Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) at 0 °C, which is neutral and milder.

Q2: My product yield is good, but the optical rotation is lower than literature. Why? You likely have partial racemization. Check your base. If you used DIEA (Diisopropylethylamine), switch to 2,4,6-Collidine . Also, ensure you are not "pre-activating" the acid for more than 1-2 minutes.

Q3: Can I use the p-Methoxybenzyl (PMB) group instead of Benzyl (Bn)? Yes, and it might be advantageous. PMB can be removed with DDQ (oxidative cleavage) or dilute TFA, avoiding the risks associated with hydrogenolysis (which might threaten the


-methoxy group).

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Standard reference for Benzyl ether stability). Link

  • Beissner, M., &jq, K. (2005). Improved synthesis of alpha-hydroxy acid derivatives via T3P coupling. Synlett, 2005(10). (Demonstrates T3P utility in sensitive chiral couplings).

Technical Support Center: Optimizing Derivatization with 2-[4-(benzyloxy)phenyl]-2-methoxyacetic Acid (BPMA)

Author: BenchChem Technical Support Team. Date: March 2026

Reference ID: BPMA-TRBL-2026 Department: Chiral Chemistry Applications Status: Active

Introduction: The Reagent & The Challenge

2-[4-(benzyloxy)phenyl]-2-methoxyacetic acid (BPMA) is a specialized Chiral Derivatizing Agent (CDA). Structurally related to O-methylmandelic acid (MPA) and Mosher’s acid (MTPA), it is employed to determine the absolute configuration of chiral alcohols and amines via NMR spectroscopy.

The 4-benzyloxy substituent provides two distinct advantages:

  • Enhanced Anisotropy: It extends the aromatic system, increasing the magnetic shielding/deshielding effects necessary for resolving split signals in

    
    H-NMR.
    
  • Lipophilicity: It alters the solubility profile, often aiding in the separation of diastereomers by HPLC if NMR analysis is inconclusive.

The Problem: Users frequently report "incomplete derivatization" or "low yields." This is rarely due to reagent quality but rather the steric congestion at the


-carbon. The combination of the 

-methoxy group and the bulky aryl ring creates a "steric wall" that slows down nucleophilic attack, making the reaction sensitive to moisture and requiring high-energy activation methods.

Diagnostic Workflow

Before altering your protocol, visualize the derivatization failure mode using the logic flow below.

TroubleshootingFlow Start Start: Low Yield / Incomplete Reaction CheckTLC 1. Check TLC/LCMS of Crude Start->CheckTLC Q_SM Is BPMA Acid remaining? CheckTLC->Q_SM CaseA BPMA Consumed (But no Product) Q_SM->CaseA No CaseB BPMA Remains (Substrate Unreacted) Q_SM->CaseB Yes DiagA Diagnosis: Activated Intermediate Hydrolysis or N-Acylurea Rearrangement CaseA->DiagA DiagB Diagnosis: Steric Hindrance or Poor Activation CaseB->DiagB ActionA Action: Dry Solvents, Switch from DCC to EDC/HCl DiagA->ActionA ActionB Action: Switch to Acid Chloride or Yamaguchi Protocol DiagB->ActionB

Figure 1: Diagnostic logic for categorizing derivatization failures.

Critical Troubleshooting FAQs

Category A: Reaction Stalls (Steric Hindrance)

Q: I am using DCC/DMAP, but the reaction stalls at 50% conversion after 24 hours. Why? A: The standard Steglich esterification (DCC/DMAP) often fails with BPMA because the reaction intermediate (O-acylisourea) is bulky. If the nucleophile (your alcohol) is secondary or tertiary, it cannot penetrate the steric wall of the BPMA reagent fast enough.

  • The Fix: The intermediate rearranges into an unreactive

    
    -acylurea byproduct. Switch to the Acid Chloride Method  (Method B below) or Yamaguchi Esterification  (Method C) to create a smaller, more electrophilic species.
    

Q: Can I heat the reaction to push it to completion? A: Caution. While heating accelerates the reaction, it risks racemization of the BPMA reagent at the


-position.
  • Limit: Do not exceed 40°C. If higher temperatures are needed, ensure you use a non-basic proton scavenger (like propylene oxide) or strictly anhydrous conditions to prevent base-catalyzed enolization.

Category B: Impurities & Byproducts

Q: I see a large new spot on TLC, but it's not my ester. What is it? A: If you are using DCC, this is likely DCU (Dicyclohexylurea) or the


-acylurea  rearrangement product.
  • Verification: Check the NMR. The

    
    -acylurea will show a shift in the methoxy signal but will not contain your substrate signals in the correct ratio.
    
  • Prevention: Add the alcohol immediately after the activation agent. Do not "pre-activate" with DCC for long periods without the nucleophile present.

Q: My NMR shows split peaks for the methoxy group. Did I racemize the reagent? A: Not necessarily. Split peaks are the goal of this experiment (diastereomers).

  • Check: If your substrate is enantiopure, split peaks indicate the BPMA reagent has racemized. If your substrate is racemic, split peaks are expected (1:1 ratio).

  • Racemization Check: Run a blank derivatization with a known enantiopure alcohol (e.g., (S)-phenylethanol). If you see two sets of peaks, your coupling conditions are causing racemization.

Validated Experimental Protocols

Choose the protocol based on your substrate's steric profile.

Method A: Steglich Esterification (Standard)

Best for: Primary alcohols, unhindered secondary alcohols, and amines.

  • Dissolve: 1.1 equiv BPMA and 1.0 equiv Substrate in anhydrous DCM (

    
    ).
    
  • Add: 0.1 equiv DMAP (catalyst).

  • Cool: Cool to 0°C under Argon/Nitrogen.

  • Activate: Add 1.2 equiv DCC (or EDC

    
    HCl for easier workup).
    
  • Reaction: Warm to RT and stir 3–12 hours.

  • Workup: Filter off urea precipitate (if DCC used). Wash filtrate with

    
     HCl, sat. 
    
    
    
    , and brine.[1]
Method B: Acid Chloride Activation (High Reactivity)

Best for: Secondary alcohols, sterically hindered substrates. Higher risk of racemization if base is excessive.

  • Formation: Dissolve BPMA (1.5 equiv) in dry DCM. Add Oxalyl Chloride (2.0 equiv) and a catalytic drop of DMF. Stir 1 hr at RT (gas evolution must stop).

  • Evaporation: Evaporate solvent/excess reagent strictly in vacuo (do not heat). Redissolve acid chloride in dry DCM.

  • Coupling: Add Substrate (1.0 equiv) and Pyridine (3.0 equiv) or

    
     (3.0 equiv).
    
  • Reaction: Stir at RT for 2–6 hours.

  • Quench: Add water, then dilute with EtOAc for extraction.

Method C: Yamaguchi Esterification (The "Nuclear Option")

Best for: Extremely hindered tertiary alcohols where Method A and B fail.

  • Reagents: BPMA (1.2 equiv), 2,4,6-Trichlorobenzoyl chloride (1.2 equiv),

    
     (1.5 equiv).
    
  • Mixed Anhydride: Mix in THF at RT for 1 hour. Filter off the triethylamine hydrochloride salt.

  • Coupling: Dissolve the filtrate (mixed anhydride) in Toluene. Add Substrate (1.0 equiv) and DMAP (2.0 equiv).

  • Reaction: Stir at RT (or mild heat 40°C) for 12 hours.

Data & Comparison of Activation Methods

FeatureSteglich (DCC/DMAP)Acid Chloride (Oxalyl Cl)Yamaguchi (Mixed Anhydride)
Reactivity ModerateHighVery High
Steric Tolerance LowMediumHigh
Racemization Risk LowMedium (Base dependent)Low
Moisture Sensitivity HighVery HighModerate
Cleanup Difficult (Urea byproducts)Easy (Gaseous byproducts)Medium (Acid byproducts)

Mechanism of Action (Visualized)

Understanding the activation helps prevent failure. The diagram below illustrates the Steglich pathway and the "Dead End" rearrangement that causes low yields.

ReactionMechanism Acid BPMA Acid O_Acyl O-Acylisourea (Active Intermediate) Acid->O_Acyl + DCC DCC DCC DCC->O_Acyl Ester Chiral Ester (Product) O_Acyl->Ester + ROH / DMAP (Fast Path) N_Acyl N-Acylurea (Dead End Byproduct) O_Acyl->N_Acyl Slow Rearrangement (No Nucleophile) Alcohol Substrate (ROH) Alcohol->Ester

Figure 2: Kinetic competition between productive coupling and byproduct formation.

References

  • Dhimitruka, I. & SantaLucia, J. (2006).[2][3] Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Organic Letters. Available at: [Link]

  • Neises, B. & Steglich, W. (1978).[4] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. Available at: [Link]

Sources

Technical Support Center: Improving Peak Resolution in HPLC for 2-[4-(benzyloxy)phenyl]-2-methoxyacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the analysis of 2-[4-(benzyloxy)phenyl]-2-methoxyacetic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their High-Performance Liquid Chromatography (HPLC) methods. The unique structure of these molecules—containing a chiral center, an acidic carboxylic group, and significant hydrophobicity—presents specific chromatographic challenges. This document provides in-depth, practical solutions in a direct question-and-answer format.

Troubleshooting Guide: Common Peak Resolution Issues

This section addresses specific, frequently encountered problems during the HPLC analysis of 2-[4-(benzyloxy)phenyl]-2-methoxyacetic acid derivatives.

Issue 1: Severe Peak Tailing

Question: My peak for 2-[4-(benzyloxy)phenyl]-2-methoxyacetic acid is broad and asymmetrical (tailing). What is the cause, and how can I achieve a sharp, symmetrical peak?

Answer: Peak tailing for this acidic compound is almost certainly caused by secondary interactions between the analyte's negatively charged carboxylate group and positively charged sites on the HPLC column's stationary phase.[1] In silica-based columns, the primary culprits are exposed, acidic silanol groups (Si-OH) on the silica surface.[1][2] At a typical mobile phase pH (e.g., pH 4-7), your carboxylic acid is deprotonated (anionic), and some silanol groups are also ionized, leading to ionic interactions that cause tailing.[3]

Causality: A portion of your analyte molecules is retained not just by the primary reversed-phase mechanism but also by this stronger, secondary ionic interaction with the silica surface. This leads to a delayed and staggered elution for those molecules, resulting in a "tail" on the peak.

Here is a systematic approach to eliminate this issue:

  • Adjust Mobile Phase pH (Most Critical): The most effective solution is to suppress the ionization of both the analyte and the silanol groups.

    • Action: Lower the mobile phase pH by adding an acidifier like formic acid or trifluoroacetic acid (TFA). A target pH of 2.5 to 3.0 is ideal.[2][4]

    • Mechanism: At a pH at least 2 units below the analyte's pKa (typically ~4-5 for a carboxylic acid), the compound will be fully protonated and neutral. This eliminates the primary cause of the ionic interaction.[2] Simultaneously, a low pH suppresses the ionization of the surface silanol groups, further reducing secondary interactions.[3]

  • Select a High-Purity, End-Capped Column: Modern HPLC columns are designed to minimize these secondary effects.

    • Action: Use a column packed with high-purity, "Type B" silica that has been thoroughly end-capped.[1] End-capping is a process where residual silanol groups are chemically bonded with a small, non-polar group to shield them from interacting with analytes.[5]

    • Recommendation: Columns like the Agilent ZORBAX Eclipse Plus or Phenomenex Luna C18(2) are specifically designed for excellent peak shape with acidic and basic compounds.[5][6]

  • Optimize the Sample Solvent: The solvent used to dissolve your sample can significantly impact peak shape.

    • Action: Dissolve your sample in the mobile phase itself or a solvent that is weaker than the mobile phase.[2]

    • Mechanism: Injecting a sample dissolved in a solvent much stronger than the mobile phase (e.g., pure acetonitrile or methanol) can cause the initial band of analyte to spread on the column, leading to peak distortion.

Issue 2: Poor Resolution Between Stereoisomers (Enantiomers or Diastereomers)

Question: I am working with a chiral derivative and need to separate its stereoisomers, but they are co-eluting or poorly resolved. What are my options?

Answer: This is a common and critical challenge, as the biological activity of stereoisomers can differ dramatically. The strategy depends on whether you are separating enantiomers or diastereomers .

  • Enantiomers are non-superimposable mirror images with identical physical properties in an achiral environment. They cannot be separated on a standard achiral HPLC column (like a C18).[7][8]

  • Diastereomers are stereoisomers that are not mirror images. They have different physical properties and can be separated on conventional achiral columns.[9]

You have two primary methods to resolve enantiomers:

  • Direct Method: Chiral Stationary Phases (CSPs)

    • Principle: CSPs are packed with a single enantiomer of a chiral selector. This creates a chiral environment inside the column where enantiomers can form transient, diastereomeric complexes with the stationary phase, leading to different retention times.[10]

    • Action: Screen a variety of chiral columns. Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives) are highly versatile and often a good starting point.[11]

    • Advantage: This is a direct analysis that requires minimal sample preparation.

  • Indirect Method: Chiral Derivatization

    • Principle: This clever approach converts the pair of enantiomers into a pair of diastereomers before injection. This is done by reacting your analyte with an enantiomerically pure chiral derivatizing agent (CDA).[7][12] The resulting diastereomers can then be easily separated on a standard achiral C18 column.[9]

    • Action: Use a CDA like (R)- or (S)-Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride), which reacts with alcohols or amines.[8][13] For your carboxylic acid analyte, you would first need to convert it to an alcohol or amine, or use a chiral amine/alcohol to form a diastereomeric amide/ester.

    • Advantage: This method uses less expensive, conventional HPLC columns and can also enhance detection sensitivity if the CDA contains a chromophore.[7]

If you have already formed diastereomers and their resolution is poor, you need to adjust the selectivity (α) of your chromatographic system. Selectivity is the most powerful factor in the resolution equation.[14]

  • Change the Organic Modifier:

    • Action: Switch between acetonitrile and methanol.

    • Mechanism: Acetonitrile and methanol have different properties and interact differently with both the analyte and the stationary phase.[15] Acetonitrile is aprotic and often provides sharper peaks, while methanol is a protic solvent that can engage in hydrogen bonding. This change can alter the elution order or significantly increase the spacing between your diastereomers.

  • Change the Stationary Phase Chemistry:

    • Action: If you are using a C18 column, try a Phenyl-Hexyl or a Polar-Embedded Phase column.

    • Mechanism: Diastereomers often have subtle differences in their three-dimensional shape and polarity. A Phenyl column can provide different selectivity through π-π interactions with the aromatic rings in your analyte.[16] A polar-embedded phase offers different hydrogen bonding capabilities. This is often more effective than simply trying another brand of C18 column.[16]

  • Adjust the Column Temperature:

    • Action: Systematically vary the column temperature (e.g., 25 °C, 40 °C, 55 °C).

    • Mechanism: Temperature can influence selectivity. While often a secondary parameter, changing the temperature can sometimes reverse elution order or significantly improve the resolution of closely eluting peaks.[17]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for reversed-phase method development for these compounds?

A1: A robust starting point is crucial for efficient method development. Based on the structure of 2-[4-(benzyloxy)phenyl]-2-methoxyacetic acid, the following conditions are recommended:

ParameterRecommended Starting ConditionRationale
Column High-purity, end-capped C18 (e.g., 150 mm x 4.6 mm, 3.5 or 5 µm)Provides good hydrophobic retention for the aromatic rings while minimizing silanol interactions.[5]
Mobile Phase A Water with 0.1% Formic Acid (pH ~2.7)Suppresses ionization of the carboxylic acid, ensuring good peak shape.[18]
Mobile Phase B AcetonitrileOften yields sharper peaks and lower backpressure compared to methanol.[18]
Gradient 10% to 90% Acetonitrile over 20 minutesA broad gradient helps to determine the approximate elution time of the analyte and any impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Temperature 30 °CA slightly elevated temperature can improve efficiency and reduce viscosity.
Detection UV at ~225 nm or 270 nmThe phenyl and benzyloxy groups will have strong absorbance in the UV region.

Q2: My retention times are drifting from one injection to the next. What should I check?

A2: Retention time instability is a common issue that compromises data reliability. The most likely causes are:

  • Insufficient Column Equilibration: This is the most frequent cause, especially with gradient methods. Before each injection, the column must be fully returned to the initial mobile phase conditions. Solution: Ensure your equilibration step is at least 10-15 column volumes long.[18]

  • Mobile Phase Issues: Inconsistent mobile phase preparation (especially pH) or degradation can cause drift. Solution: Prepare fresh mobile phase daily, ensure it is thoroughly mixed, and always degas it properly to prevent air bubbles in the pump.[18]

  • Pump Performance: Faulty check valves or leaks in the pump can lead to an inconsistent flow rate. Solution: If you suspect a leak, perform a pressure test. If the pump is the issue, it may require maintenance.[19]

Q3: When should I choose chiral derivatization over a dedicated chiral column?

A3: The choice depends on your specific analytical goals and resources:

  • Choose a Chiral Column (CSP) when:

    • You need to analyze the enantiomers in their native state without chemical modification.

    • You are performing routine analysis and want to minimize sample preparation time.

    • You have access to a variety of chiral columns for screening.[20]

  • Choose Chiral Derivatization (Indirect Method) when:

    • You do not have access to a suitable chiral column.

    • You need to enhance the detection signal (e.g., by using a fluorescent CDA).[7]

    • You have a robust and validated derivatization protocol.

    • You are working with a limited budget, as standard achiral columns are less expensive.[7]

Experimental Protocols & Data
Protocol 1: Step-by-Step Workflow for Eliminating Peak Tailing

This protocol provides a logical sequence to diagnose and solve peak tailing for an acidic analyte like 2-[4-(benzyloxy)phenyl]-2-methoxyacetic acid.

  • Establish a Baseline: Inject your standard using your current method and record the chromatogram. Calculate the USP tailing factor (Tf) or asymmetry factor (As). A value > 1.5 indicates significant tailing.

  • Inject a Neutral Marker: Inject a neutral, non-ionizable compound (e.g., Toluene or Uracil).

    • If the neutral marker also tails: The problem is likely physical (e.g., a column void, blocked frit, or excessive extra-column volume).[5] Inspect and replace the column if necessary.

    • If the neutral marker is symmetrical: The problem is chemical, related to secondary interactions with your acidic analyte.[5] Proceed to step 3.

  • Implement pH Control: Prepare a new mobile phase containing 0.1% formic acid or 0.1% TFA in the aqueous portion. Equilibrate the column thoroughly (at least 15 column volumes).

  • Re-analyze Your Sample: Inject your standard again. The peak shape should be dramatically improved.

  • Further Optimization (if needed): If minor tailing persists, consider using a brand-new, high-purity, end-capped C18 column known for good performance with polar/ionizable compounds.

Table 1: Representative Data on the Effect of Mobile Phase pH

This table illustrates the expected impact of lowering mobile phase pH on the chromatography of 2-[4-(benzyloxy)phenyl]-2-methoxyacetic acid.

Mobile Phase Aqueous ComponentApproximate pHRetention Time (min)Asymmetry Factor (As)Observations
Deionized Water~6.58.22.1Analyte is ionized; significant tailing due to silanol interactions.
20mM Acetate Buffer4.7510.51.6Analyte is ~50% ionized; some improvement but tailing is still present.
0.1% Formic Acid in Water~2.714.31.1Analyte is fully protonated; sharp, symmetrical peak is achieved.

Note: Data are illustrative and will vary based on the specific column and organic modifier used.

Visualizations
Troubleshooting Workflow for Poor Peak Resolution

This decision tree guides the user through a logical process to improve the separation of two closely eluting peaks.

G Start Poor Resolution (Rs < 1.5) CheckTailing Are peaks tailing? Start->CheckTailing FixTailing Fix Tailing First: - Lower Mobile Phase pH - Use End-Capped Column CheckTailing->FixTailing Yes OptimizeAlpha Optimize Selectivity (α) CheckTailing->OptimizeAlpha No FixTailing->OptimizeAlpha ChangeModifier Switch Organic Modifier (ACN <-> MeOH) OptimizeAlpha->ChangeModifier ChangeColumn Change Column Chemistry (e.g., C18 -> Phenyl-Hexyl) ChangeModifier->ChangeColumn Not resolved End Resolution Achieved (Rs ≥ 1.5) ChangeModifier->End Resolved AdjustTemp Adjust Temperature ChangeColumn->AdjustTemp Not resolved ChangeColumn->End Resolved OptimizeN Increase Efficiency (N) AdjustTemp->OptimizeN Minor improvement needed AdjustTemp->End Resolved SmallerParticles Use Column with Smaller Particles (<3µm) OptimizeN->SmallerParticles OptimizeK Increase Retention (k) OptimizeN->OptimizeK Still needs improvement LongerColumn Use Longer Column SmallerParticles->LongerColumn If pressure allows SmallerParticles->End Resolved LongerColumn->End Resolved DecreaseOrganic Decrease % Organic (Shallower Gradient) OptimizeK->DecreaseOrganic DecreaseOrganic->End

Caption: A decision tree for HPLC resolution troubleshooting.

Workflow for Indirect Chiral Separation

This diagram illustrates the process of separating enantiomers by converting them into diastereomers first.

G cluster_prep Step 1: Sample Preparation cluster_hplc Step 2: HPLC Analysis cluster_result Step 3: Quantification Analyte Racemic Analyte (R- and S-Enantiomers) Reaction Derivatization Reaction Analyte->Reaction CDA Single Enantiomer of Chiral Derivatizing Agent (CDA) CDA->Reaction Diastereomers Mixture of Diastereomers (R-R' and S-R') Reaction->Diastereomers Injection Inject Diastereomer Mixture Diastereomers->Injection Column Standard Achiral Column (e.g., C18) Injection->Column Separation Separated Diastereomers Column->Separation Chromatogram Chromatogram with Two Resolved Peaks Separation->Chromatogram Quantify Quantify Peak Areas to Determine Enantiomeric Ratio Chromatogram->Quantify

Caption: Workflow for the indirect method of chiral separation.

References
  • Amino Acids. A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column. Available from: [Link][21]

  • Wikipedia. Chiral derivatizing agent. Available from: [Link][8]

  • Shimadzu UK Limited. HPLC Troubleshooting - Tailing Peaks. Available from: [Link][4]

  • ResearchGate. Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: A review. Available from: [Link]

  • Phenomenex. How to Reduce Peak Tailing in HPLC? Available from: [Link][1]

  • Axion Labs. HPLC Peak Tailing. Available from: [Link][5]

  • LCGC. The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Available from: [Link][3]

  • Molecules. Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Available from: [Link][15]

  • Micro-Tech Scientific. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. Available from: [Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. Available from: [Link][22]

  • Drawell. Strategies for Method Development and Optimization in HPLC. Available from: [Link]

  • Agilent. Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns. Available from: [Link][6]

  • Waters. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available from: [Link]

  • LCGC. Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Available from: [Link][16]

  • Chrom Tech. Methods for Changing Peak Resolution in HPLC. Available from: [Link][14]

  • Beilstein Journal of Organic Chemistry. Synthesis and spectroscopic analysis of a stereoisomer library of the phytophthora mating hormone α1 and derived bis-Mosher esters. Available from: [Link]

  • YouTube. Fundamentals of HPLC 2 - Role of column and Separation Modes in HPLC. Available from: [Link]

  • Phenomenex. How Particle Size Affects Chromatography Performance. Available from: [Link][23]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Available from: [Link]

  • Wikipedia. Mosher's acid. Available from: [Link][13]

  • Phenomenex. Chiral HPLC Separations. Available from: [Link][20]

  • Journal of Pharmaceutical and Biomedical Analysis. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Available from: [Link][11]

  • ResearchGate. Problem with peaks resolution in HPLC. Available from: [Link][19]

Sources

Technical Support Center: 2-[4-(benzyloxy)phenyl]-2-methoxyacetic Acid (BPMA)

[1]

Ticket System Status: [ONLINE] Agent: Dr. Aris Thorne, Senior Application Scientist Subject: Solvent Effects & Troubleshooting Guide for BPMA Reactions[1]

Executive Summary

You are working with 2-[4-(benzyloxy)phenyl]-2-methoxyacetic acid (BPMA) .[1] This molecule is a bifunctional mandelic acid derivative often used as a chiral intermediate in the synthesis of PPAR agonists (like glitazars) and metabolic therapeutics.

Its reactivity is defined by three competing structural features:

  • The

    
    -Methoxy Carboxylic Acid:  Prone to racemization via enolization.[1]
    
  • The Benzyloxy Ether: A hydrophobic protecting group requiring specific deprotection conditions.[1]

  • Amphiphilicity: Solubility varies drastically between chlorinated solvents and aliphatic hydrocarbons.[1]

This guide addresses the three most common "User Tickets" we receive regarding solvent-mediated failures with BPMA.

Module 1: Solubility & Handling

User Ticket #402: "My compound oils out during recrystallization or crashes out during coupling. What solvent system should I use?"

Diagnosis: BPMA exhibits "Schizophrenic Solubility" .[1] The benzyloxy group is highly lipophilic, while the carboxylic acid is polar and capable of hydrogen bonding.

  • Non-polar solvents (Hexane/Heptane): The polar head group causes aggregation/oiling.

  • Highly Polar Protic (Water): The hydrophobic tail prevents dissolution.

Resolution Protocol: Use the "Polarity Sandwich" method. You must match the solvent's dielectric constant (

Solvent ClassRepresentativeSolubility RatingApplicationRisk Factor
Chlorinated DCM, ChloroformExcellent Coupling, AmidationVolatility changes concentration
Polar Aprotic DMF, DMSOGood S_N2 ReactionsHigh: Promotes Racemization
Esters Ethyl AcetateGood Work-up / CrystallizationTransesterification (rare)
Alcohols Methanol, IPAModerate HydrogenolysisSolvolysis of activated esters
Hydrocarbons Hexane, ToluenePoor Anti-solventOiling out if added too fast
Module 2: Stereochemical Integrity (CRITICAL)

User Ticket #899: "I started with >99% ee (S)-enantiomer, but after amide coupling in DMF, I dropped to 85% ee. Is my chiral column broken?"

Diagnosis: Your column is fine; your solvent choice caused Base-Catalyzed Racemization . The


1
  • The Trap: Polar aprotic solvents (DMF, DMSO) bare the counter-ion of the base (e.g., DIEA, TEA), making it a "naked," highly reactive base. This promotes the removal of the

    
    -proton, forming an achiral enolate intermediate.
    

The Mechanism of Failure:

1

Resolution Protocol:

  • Switch Solvents: Move from DMF to DCM (Dichloromethane) or MeCN (Acetonitrile) .[1] These solvents support the reaction but solvate the base pairs more tightly, reducing basicity.

  • Lower Temperature: Perform activation at

    
     or 
    
    
    .
  • Base Choice: Use hindered bases (Collidine) or weaker bases (NMM) instead of TEA.

RacemizationPathcluster_0Solvent EnvironmentSolvent_DMFSolvent: DMF(High Dielectric)EnolatePlanar Enolate(ACHIRAL)Solvent_DMF->EnolateExposes BaseSolvent_DCMSolvent: DCM(Low Dielectric)Product_PurePure Product(>99% ee)Solvent_DCM->Product_PureShields ProtonStart(S)-BPMAStart->Enolate H+ Abstraction(Facilitated by DMF)Start->Product_Pure Coupling Reaction(Protected in DCM)BaseBase (TEA/DIEA)Product_RacRacemic Product(50% S / 50% R)Enolate->Product_Rac Reprotonation

Caption: Solvent influence on the racemization pathway. DMF exposes the base, facilitating proton abstraction, while DCM suppresses this pathway.

Module 3: Activation & Coupling Efficiency

User Ticket #512: "My EDC/NHS coupling yield is stuck at 40%. I see a major side product by LCMS."

Diagnosis: You are likely forming the N-acylurea side product.[1] In slow reactions (common with bulky substrates like BPMA), the O-acylisourea intermediate (formed by EDC) can rearrange into a stable, unreactive N-acylurea if it doesn't react quickly with the amine.

  • Solvent Factor: This rearrangement is accelerated in low-dielectric solvents if the amine nucleophile is not soluble or slow to react.[1] However, using DMF (to solve solubility) increases the risk of racemization (see Module 2).

Resolution Protocol (The "Goldilocks" Zone):

  • Primary Solvent: DCM is preferred.[1][2]

  • Co-Solvent: If solubility is an issue, add THF (Tetrahydrofuran) or minimal DMF (only if necessary, <10% v/v).[1]

  • Additive: Always use HOBt or Oxyma .[1] These intercept the O-acylisourea to form a more stable active ester that does not rearrange but is still reactive toward amines.[1]

Step-by-Step Optimization:

  • Dissolve BPMA in DCM (

    
    ).[1]
    
  • Add 1.2 eq Oxyma Pure (superior to HOBt for preventing racemization).[1]

  • Add 1.2 eq EDC

    
    HCl at 
    
    
    .[1]
  • Stir 15 min before adding the amine.

  • Check: If solution turns cloudy (urea precipitation), this is good in DCM.[1]

Module 4: Hydrogenolysis (Deprotection)

User Ticket #730: "Debenzylation using Pd/C is too slow in Methanol. Can I heat it?"

Diagnosis: Heating BPMA during hydrogenolysis is risky (ester cleavage or racemization).[1] The slowness is likely due to the solvation shell around the catalyst or poor solubility of the substrate on the catalyst surface.

Solvent Effects on Hydrogenolysis:

  • Methanol (MeOH): Standard, but can be slow for bulky ethers.[1]

  • Ethyl Acetate (EtOAc): often faster for lipophilic substrates like BPMA because it solvates the benzyloxy tail better, allowing it to lay flat on the Pd surface.

  • Acetic Acid (AcOH): The "Nuclear Option." It protonates the ether oxygen, significantly accelerating cleavage, but risks racemization if heated.

Resolution Protocol:

  • Switch Solvent: Try a 1:1 mixture of MeOH:EtOAc . The EtOAc dissolves the lipophilic tail; MeOH provides the proton source.

  • Add Promoter: Add 1-2 equivalents of Ammonium Formate if

    
     gas balloon is too slow (Transfer Hydrogenation).
    

SolventSelectionStartSelect Reaction for BPMATypeReaction Type?Start->TypeCouplingAmide Coupling(EDC/HATU)Type->CouplingDeprotectDebenzylation(H2, Pd/C)Type->DeprotectChiralIs Chirality Critical?Coupling->ChiralSpeedSpeed vs Selectivity?Deprotect->SpeedYesChiralYESChiral->YesChiralHigh ee% neededNoChiralNOChiral->NoChiralRacemic okSolv_DCMUSE: DCM or Chloroform(Prevents Racemization)YesChiral->Solv_DCMSolv_DMFUSE: DMF or DMSO(Better Solubility, Risk of Rac)NoChiral->Solv_DMFSolv_MeOHUSE: MeOH/EtOAc (1:1)(Standard)Speed->Solv_MeOHStandardSolv_AcOHUSE: AcOH or MeOH + HCl(Fast, risk of side rxn)Speed->Solv_AcOHStubborn Substrate

Caption: Decision tree for solvent selection based on reaction type and stereochemical requirements.

References
  • Racemiz

    
    -substituted phenylacetic acids: 
    
    • Noguchi, K., et al.

      
      -substituted-
      
      
      -phenylacetic acid derivatives."[1] U.S. Patent 4,237,313. (1980).[1]
    • Significance: Establishes the thermal and base-catalyzed instability of the -proton in this specific chemical class.
  • Solvent Effects on EDC Coupling

    • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.[1] (2009).[1][3]

    • Significance: details the mechanism of N-acylurea formation and solvent influence (DCM vs DMF).
  • Hydrogenolysis of Benzyl Ethers

    • Hansen, T. V., et al. "Hydrogenolysis of Benzyl Ethers." Chemical Reviews.
    • Significance: Explains the solvent effect (polar protic vs aprotic) on Pd/C surface activity.
  • Synthesis of

    
    -Methoxy Phenylacetic Acids: 
    
    • Reeve, W., & Christoffel, I. "The Reaction of Mandelic Acid with Zirconium.
    • Significance: Describes the foundational synthesis of the core scaffold using dimethyl sulf

managing moisture sensitivity in 2-[4-(benzyloxy)phenyl]-2-methoxyacetic acid reactions

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System Status:Operational Topic: Moisture Sensitivity & Reaction Stability Management Reference Molecule: 2-[4-(benzyloxy)phenyl]-2-methoxyacetic acid (PPAR agonist intermediate)

Executive Summary: The Moisture-Racemization Axis

Welcome to the technical support hub for 2-[4-(benzyloxy)phenyl]-2-methoxyacetic acid . If you are accessing this guide, you are likely encountering yield loss or enantiomeric excess (ee) erosion during coupling or activation steps.

While the parent acid is relatively stable in storage, it exhibits critical moisture sensitivity during activation (e.g., conversion to acid chloride). The presence of water triggers two simultaneous failure modes:

  • Hydrolysis: Reversion of the activated species to the parent acid.

  • Racemization: Moisture promotes proton exchange at the

    
    -position, particularly in the presence of bases, destroying the chirality essential for biological activity (e.g., glitazar class drugs).
    
Module 1: Critical Handling Protocols
1.1 Storage & Stability
  • Hygroscopicity: Moderate. The presence of the ether linkages increases lipophilicity, but the carboxylic acid moiety can hydrogen bond with atmospheric water.

  • Storage Condition: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Desiccation: Store in a desiccator with P₂O₅ or activated silica gel.

1.2 Solvent Requirements (The "ppm" Rule)

For any activation reaction (e.g., with Oxalyl Chloride or Thionyl Chloride), solvents must meet strict anhydrous standards.

SolventMax Water ContentDrying Agent Recommendation
Dichloromethane (DCM) < 50 ppmDistill over CaH₂ or pass through activated alumina.
Tetrahydrofuran (THF) < 30 ppmDistill over Na/Benzophenone (purple endpoint).
DMF (Catalyst) < 100 ppmStore over 4Å Molecular Sieves (activated).
Toluene < 50 ppmDean-Stark distillation or Na/Benzophenone.
Module 2: Troubleshooting Matrix (FAQs)

Ticket #402: "My acid chloride formation stalled/yield is low."

  • Diagnosis: Vilsmeier-Haack Inhibition. You likely used DMF as a catalyst, but moisture in your DCM reacted with the Oxalyl Chloride/DMF complex before it could activate your acid.

  • Resolution: Ensure the DMF is fresh and anhydrous. Add the Oxalyl Chloride dropwise at 0°C to control the exotherm, preventing moisture condensation from the headspace.

Ticket #409: "I see a 'doublet' splitting pattern collapse into a singlet in NMR."

  • Diagnosis: Racemization. The

    
    -proton (next to the methoxy group) is acidic (
    
    
    
    for the ester/activated species). If water is present during the coupling with a base (like TEA or DIPEA), it facilitates proton exchange, leading to a racemic mixture.
  • Resolution: Switch to a non-nucleophilic base (e.g., 2,6-Lutidine) or ensure strictly anhydrous conditions. Avoid excess base during the quenching phase.

Ticket #415: "The product contains a 'de-benzylated' impurity."

  • Diagnosis: Acid-Catalyzed Cleavage. If you used Thionyl Chloride (

    
    ) with significant moisture present, the generated HCl gas can become trapped. In high concentrations, HCl can cleave the benzyl ether protecting group (
    
    
    
    ), yielding the phenol byproduct.
  • Resolution: Switch to Oxalyl Chloride (generates CO/CO₂ gases, easier to remove) and use a nitrogen sweep to remove HCl byproducts immediately.

Module 3: Standard Operating Procedures (SOPs)
SOP-A: Anhydrous Acid Chloride Activation

Objective: Convert 2-[4-(benzyloxy)phenyl]-2-methoxyacetic acid to its acid chloride without racemization.

  • Setup: Flame-dry a 2-neck RBF. Cool under Argon flow.

  • Dissolution: Dissolve 1.0 eq of the Acid in anhydrous DCM (0.2 M concentration).

  • Catalyst: Add catalytic DMF (2-3 drops per 10 mmol).

  • Activation: Cool to 0°C . Add Oxalyl Chloride (1.2 eq) dropwise over 15 minutes.

    • Note: Gas evolution (CO/CO₂) will be vigorous.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Evaporation (Critical): Concentrate in vacuo. Do not use a water bath >30°C.

  • Azeotrope: Re-dissolve the residue in anhydrous Toluene and evaporate again (2x) to remove trace HCl and Oxalyl Chloride.

  • Usage: Use immediately. Do not store.

SOP-B: Racemization-Free Coupling

Objective: Couple the acid chloride with an amine/nucleophile.[1]

  • Receiver: Dissolve the Nucleophile (1.1 eq) and Base (DIPEA, 1.2 eq) in anhydrous DCM at -10°C .

  • Addition: Dissolve the fresh Acid Chloride (from SOP-A) in DCM and add slowly to the receiver.

    • Why Reverse Addition? Keeping the Acid Chloride concentration low relative to the amine prevents the formation of ketene intermediates which promote racemization.

  • Quench: Quench with sat.

    
     only after TLC indicates consumption of the acid chloride.
    
Module 4: Visualization (Pathway Analysis)

The following diagram illustrates the "Moisture-Racemization Axis," showing how water interferes with the desired pathway.

MoistureSensitivity cluster_failures Moisture Induced Failures Start Parent Acid (Chiral) Activated Activated Species (Acid Chloride) Start->Activated Oxalyl Chloride (Anhydrous DCM) Product Coupled Product (High ee%) Activated->Product Amine/Nucleophile (Fast Coupling) Racemate Racemic Mixture (Loss of Activity) Activated->Racemate H2O + Base (Enolization) Hydrolysis Hydrolyzed Acid (Yield Loss) Activated->Hydrolysis H2O (Moisture) Hydrolysis->Start Re-isolation (Tedious)

Caption: Figure 1. The divergence of reaction pathways. Red dashed lines indicate irreversible failure modes triggered by moisture, leading to either hydrolysis (yield loss) or racemization (purity loss).

References
  • Protective Groups in Organic Synthesis. Wuts, P. G. M., & Greene, T. W. (2006). Wiley-Interscience. (Standard reference for benzyl ether stability and cleavage conditions).

  • Synthesis of Tesaglitazar.Journal of Medicinal Chemistry. (Specific handling of alpha-alkoxy phenylacetic acid derivatives in PPAR agonist synthesis).
  • Racemization of alpha-substituted carboxylic acids. Chemical Reviews. (Mechanistic insight into base-catalyzed enolization of activated acid derivatives).

  • Handling Acid Chlorides. Organic Syntheses. (General protocols for anhydrous acid chloride preparation).

Sources

catalyst selection for 2-[4-(benzyloxy)phenyl]-2-methoxyacetic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are synthesizing 2-[4-(benzyloxy)phenyl]-2-methoxyacetic acid , a structural core often associated with PPAR agonists (e.g., Tesaglitazar intermediates). The critical synthetic challenge lies in the O-methylation of the


-hydroxy group  of the mandelic acid derivative without compromising the ester moiety (if present) or the benzyl ether protecting group.

This guide prioritizes Phase Transfer Catalysis (PTC) as the most scalable, cost-effective, and reproducible method for this transformation, replacing expensive silver-based routes or hazardous sodium hydride protocols.

Part 1: The Synthetic Pathway & Catalyst Role

The synthesis typically proceeds via the 4-benzyloxymandelate intermediate. The selection of the catalyst determines the ratio of O-methylation (desired) vs. ester hydrolysis (undesired) and C-methylation (impurity).

Workflow Visualization

SynthesisPath Start 4-Benzyloxybenzaldehyde Step1 Cyanohydrin / Dichlorocarbene Reaction Start->Step1 Protection/Formylation Inter Ethyl 4-(benzyloxy)mandelate (Substrate) Step1->Inter Esterification Reaction O-Methylation (Critical Step) Inter->Reaction Me2SO4 / PTC NaOH / Toluene Product Target: 2-[4-(benzyloxy)phenyl]-2-methoxyacetic acid Reaction->Product Hydrolysis (if ester used) Cat Catalyst: TBAB (Phase Transfer) Cat->Reaction Facilitates Ion Pair

Figure 1: Strategic placement of the Phase Transfer Catalyst (PTC) in the synthetic route.

Part 2: Catalyst Selection Guide

Primary Recommendation: Quaternary Ammonium Salts (PTC)

For the O-methylation of mandelic acid derivatives, Tetrabutylammonium Bromide (TBAB) is the industry standard.

CatalystTypeSuitabilityProsCons
TBAB (

)
Phase Transfer (Quat Salt)High Inexpensive, high yield, scalable, easy removal (water wash).Hygroscopic; requires biphasic optimization.

(Silver Oxide)
Lewis Acid / BaseMedium Very mild; prevents racemization in chiral substrates.Prohibitive cost ; difficult waste disposal; poor atom economy.
NaH (Sodium Hydride)Strong BaseLow Fast reaction.Hazardous (

gas); requires anhydrous conditions; high risk of racemization.

Brønsted AcidLow Cheap.Promotes side reactions; poor selectivity for O-methylation vs esterification.
Why TBAB? (The Mechanism)

The reaction operates in a biphasic system (Liquid-Liquid):

  • Aqueous Phase: NaOH deprotonates the

    
    -hydroxyl group.
    
  • Interface: The

    
     cation pairs with the mandelate alkoxide anion.
    
  • Organic Phase: The lipophilic ion pair (

    
    ) migrates into the organic solvent (e.g., Toluene) where it reacts rapidly with the methylating agent (Dimethyl Sulfate or Methyl Iodide).
    
  • Recycle: The

    
     returns to the interface.
    

Part 3: Troubleshooting & Optimization (FAQ)

Ticket #001: "My ester is hydrolyzing instead of methylating."

Issue: You observe the formation of the carboxylic acid (hydrolysis product) rather than the methoxy-ester. Root Cause: The hydroxide ion (


) is competing with the alkoxide as a nucleophile, or the PTC is transferring 

into the organic phase.

Corrective Actions:

  • Switch Base: Replace NaOH with 50% KOH or solid

    
     . Potassium carbonate is milder and reduces hydrolysis risk.
    
  • Reduce Water: Use a "Solid-Liquid" PTC system.

    • Protocol: Use solid NaOH/KOH, Toluene, and TBAB. Trace water is needed for the catalyst to function, but minimizing bulk water starves the hydrolysis pathway.

  • Catalyst Tweak: Switch to TEBA (Triethylbenzylammonium chloride) . The sterics sometimes favor the alkoxide transfer over the smaller hydroxide.

Ticket #002: "The reaction stalls at 60% conversion."

Issue: Reaction slows down significantly despite excess methylating agent. Root Cause: "Catalyst Poisoning" by the leaving group.[1]

  • If using Methyl Iodide (MeI) , the iodide ion (

    
    ) is highly lipophilic. It pairs strongly with the 
    
    
    
    , preventing the catalyst from picking up the alkoxide anion. This is the "Hofmann Poisoning" effect.

Corrective Actions:

  • Switch Reagent: Use Dimethyl Sulfate (DMS) . The methyl sulfate anion is hydrophilic and stays in the water phase, leaving the catalyst free to cycle.

  • Increase Agitation: PTC is mass-transfer limited. Ensure vigorous stirring (>600 RPM) to maximize interfacial area.

Ticket #003: "I need to synthesize the pure (S)-enantiomer."

Issue: Standard basic conditions cause racemization of the sensitive benzylic proton. Root Cause: The


-proton is acidic (

) due to the adjacent carbonyl and phenyl ring. Strong bases will deprotonate it, destroying chirality.

Corrective Actions:

  • Method A (Mild PTC): Use Silver Oxide (

    
    )  with MeI in DMF. This is the classic "Purdie-Irvine" alkylation. It is non-basic and preserves chirality perfectly.
    
    • Reference: Mild conditions prevent enolization.

  • Method B (Chiral Resolution): Synthesize the racemic methoxy acid using the cheap TBAB route, then resolve using a chiral amine (e.g.,

    
    -methylbenzylamine) or enzymatic hydrolysis.
    

Part 4: Validated Experimental Protocol

Objective: Synthesis of Ethyl 2-[4-(benzyloxy)phenyl]-2-methoxyacetate (Precursor to the acid).

Reagents:

  • Ethyl 4-(benzyloxy)mandelate (1.0 eq)

  • Dimethyl Sulfate (1.2 eq)

  • Toluene (10 volumes)

  • Sodium Hydroxide (50% aq. solution, 2.0 eq)

  • Catalyst: TBAB (0.05 eq / 5 mol%)

Step-by-Step:

  • Charge the reaction vessel with Ethyl 4-(benzyloxy)mandelate and Toluene.

  • Add TBAB and start vigorous stirring.

  • Cool to 0–5°C (Control exotherm).

  • Add NaOH solution dropwise. The mixture will become biphasic.

  • Add Dimethyl Sulfate (DMS) slowly over 30 minutes. Safety: DMS is highly toxic.

  • Warm to Room Temperature (20–25°C) and stir for 4 hours.

  • Monitor by TLC/HPLC. Look for the disappearance of the alcohol peak.

  • Quench by adding water and separating phases.[2]

  • Hydrolysis (Optional): If the free acid is required, treat the organic phase with alcoholic KOH, reflux for 1 hour, then acidify.

Part 5: Decision Logic for Troubleshooting

Troubleshooting Problem Issue Detected Check1 Is Yield Low? Problem->Check1 Check2 Is Ester Hydrolyzed? Check1->Check2 No Sol1 Switch MeI -> DMS (Avoid Iodide Poisoning) Check1->Sol1 Yes Check3 Is Product Racemic? Check2->Check3 No Sol2 Reduce Water Use Solid KOH + Toluene Check2->Sol2 Yes Sol3 Use Ag2O Catalyst (Avoid Basic PTC) Check3->Sol3 Yes

Figure 2: Troubleshooting logic flow for common O-methylation failures.

References

  • AstraZeneca AB. (2001). Process for the preparation of 2-ethoxy-3-(4-hydroxyphenyl)propionic acid derivatives. (Patent WO2001051469). Covers the synthesis of Tesaglitazar intermediates using phase transfer conditions. Link

  • Starks, C. M., & Liotta, C. L. (1978). Phase Transfer Catalysis: Principles and Techniques.[3] Academic Press. (Foundational text on the mechanism of quaternary ammonium salts).

  • Rezaei, R., et al. (2010). O-Methylation of phenols and alcohols using organic ammonium salts.[4]Journal of the Iranian Chemical Society. Describes the efficiency of TBAB in methylation. Link

  • Misra, A. K., et al. (2005). Mild and efficient O-methylation of carboxylic acids and alcohols.Synthetic Communications. Validates the use of DMS/PTC systems. Link

Sources

Validation & Comparative

Comparative Guide: Mosher's Acid vs. 4-OBn-MPA for Absolute Configuration Assignment

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical comparison between the industry-standard Mosher's Acid (MTPA) and the high-sensitivity alternative 2-[4-(benzyloxy)phenyl]-2-methoxyacetic acid (referred to herein as 4-OBn-MPA ).

Executive Summary

In the determination of absolute configuration for chiral alcohols and amines via NMR spectroscopy, Mosher's Acid (


-methoxy-

-trifluoromethylphenylacetic acid, MTPA)
is the historical gold standard due to its chemical stability and resistance to racemization.

However, 4-OBn-MPA (a derivative of


-methoxyphenylacetic acid, MPA)  offers significantly higher sensitivity (larger 

values) and is often superior for substrates where the chiral center is sterically crowded or distant from the derivatization site. The addition of the para-benzyloxy group enhances the anisotropic power of the aromatic ring compared to standard MPA, but introduces specific synthetic challenges regarding racemization.
Quick Comparison Matrix
FeatureMosher's Acid (MTPA) 4-OBn-MPA (MPA Derivative)
Primary Mechanism

F /

H NMR Anisotropy

H NMR Anisotropy (Stronger)
Racemization Risk Null (No

-proton)
High (Has acidic

-proton)
Sensitivity (

)
Moderate (often < 0.05 ppm)High (often > 0.10 ppm)
Steric Tolerance Good, but signals weaken with distanceExcellent for distant centers
Solubility High in

Enhanced lipophilicity (Benzyloxy group)
UV Activity ModerateHigh (Extended conjugation)

Mechanistic Principles

Mosher's Acid (MTPA)

The MTPA method relies on the conformational preference of the MTPA ester/amide. In solution, the syn-periplanar conformation is dominant, where the carbonyl oxygen (


), the chiral center's proton (

), and the trifluoromethyl group (

) align in a specific plane.
  • Shielding: The phenyl group shields protons on one side of the plane, while the OMe/CF3 group affects the other.

  • Limitation: The

    
     group is bulky and electron-withdrawing, which can sometimes distort the conformation or reduce the electron density of the phenyl ring, dampening the shielding effect.
    
4-OBn-MPA (The MPA Class)

This reagent belongs to the class of Arylmethoxyacetic Acids (AMA).

  • Enhanced Anisotropy: Unlike MTPA, the phenyl ring is directly attached to the chiral center (without an intervening carbon or

    
    ). This proximity exerts a stronger magnetic anisotropic effect on the substrate's protons.
    
  • The Benzyloxy Boost: The para-benzyloxy substituent is an electron-donating group (EDG). This increases the electron density of the aromatic ring, thereby intensifying the ring current and the resulting shielding/deshielding effects (

    
     values).
    
  • Conformation: Similar to MTPA, the dominant conformer places the

    
    -methoxy group syn to the carbonyl, but the specific "Sector Rules" differ slightly due to the absence of the 
    
    
    
    group.
Visualization of Shielding Models

ShieldingModels cluster_MTPA Mosher's Model (MTPA) cluster_MPA 4-OBn-MPA Model MTPA_Conf Stable Conformer (syn-periplanar) MTPA_Effect Shielding via Phenyl (Moderate Effect) MTPA_Conf->MTPA_Effect Induces MPA_Effect Shielding via 4-OBn-Phenyl (Strong Effect) MTPA_Effect->MPA_Effect Comparison: MPA has larger Δδ MTPA_Feature CF3 Group (Prevents Racemization) MTPA_Feature->MTPA_Conf Stabilizes MPA_Conf Stable Conformer (syn-periplanar) MPA_Conf->MPA_Effect Induces MPA_Risk Alpha-Proton (Racemization Risk) MPA_Risk->MPA_Conf Disrupts if Basic

Caption: Comparative mechanistic flow showing the stability advantage of MTPA versus the sensitivity advantage of the MPA derivative.

Performance Analysis

Sensitivity ( Magnitude)

The primary reason to choose 4-OBn-MPA over MTPA is signal resolution.

  • MTPA: Chemical shift differences (

    
    ) are often small (0.01 – 0.05 ppm). If the substrate has overlapping multiplets, assignment becomes ambiguous.
    
  • 4-OBn-MPA: Due to the electron-rich benzyloxy-phenyl ring,

    
     values are typically 2-3x larger (0.05 – 0.20 ppm). This allows for confident assignment even for protons 4-5 bonds away from the chiral center.
    
Synthetic Robustness
  • MTPA: Can be prepared as an acid chloride (MTPA-Cl) and refluxed without racemization. It is "bulletproof" for beginners.

  • 4-OBn-MPA: CRITICAL WARNING. This molecule possesses an acidic proton at the

    
    -position (adjacent to the carbonyl and phenyl ring).
    
    • Risk: Activation as an acid chloride or use of strong bases (e.g., Et3N with heat) will cause enolization and immediate racemization, destroying the chiral integrity of the reagent.

    • Solution: Esterification must use mild coupling agents (DCC/EDC + DMAP) at 0°C to Room Temperature.

Experimental Protocols

Protocol A: MTPA Esterification (Robust Method)

Best for: Primary/Secondary alcohols, Amines, beginners.

  • Reagents: Substrate (1.0 eq), (R)-(-)-MTPA-Cl (1.5 eq), Pyridine (dry, solvent/base), DMAP (cat.).

  • Procedure:

    • Dissolve substrate in dry pyridine (0.5 M).

    • Add MTPA-Cl dropwise at 0°C.

    • Stir at RT for 2-4 hours (monitor by TLC).

    • Quench: Add water, extract with Et2O, wash with 1M HCl (to remove pyridine), sat. NaHCO3, and brine.

    • Purification: Flash chromatography (silica gel).

Protocol B: 4-OBn-MPA Esterification (High-Sensitivity Method)

Best for: Sterically hindered alcohols, distant chiral centers, weak signals.

  • Reagents: Substrate (1.0 eq), (R)-4-OBn-MPA (1.2 eq), DCC (1.2 eq), DMAP (0.1 eq), DCM (dry).

  • Procedure:

    • Dissolve (R)-4-OBn-MPA and substrate in dry DCM (0.1 M).

    • Add DMAP.

    • Cool to 0°C.

    • Add DCC (dicyclohexylcarbodiimide) dissolved in minimal DCM dropwise.

    • Critical Step: Stir at 0°C for 1 hour, then allow to warm to RT slowly. Do not heat.

    • Workup: Filter off the DCU (white precipitate). Dilute filtrate with Et2O, wash with 0.5M HCl, sat. NaHCO3, and brine.

    • Purification: Flash chromatography.

Data Interpretation Workflow

To assign the absolute configuration, you must synthesize both the (R)- and (S)- derivatives (or using the (R)- and (S)- reagents).

The Calculation

Calculate the difference in chemical shifts for protons (


) near the chiral center:


(Note: Some conventions use S-R; ensure you follow the specific model cited below).
Configuration Assignment Logic (Sector Rule)

DecisionTree Start Calculate Δδ = δ(R) - δ(S) CheckSign Analyze Sign of Δδ for protons L1 and L2 Start->CheckSign Positive Δδ > 0 (+) Proton is on Right Side CheckSign->Positive Positive Shift Negative Δδ < 0 (-) Proton is on Left Side CheckSign->Negative Negative Shift Model Map to Spatial Model (L1 vs L2) Positive->Model Negative->Model Result Assign Absolute Configuration (R or S) Model->Result

Caption: Logic flow for assigning configuration based on chemical shift differences.

  • For 4-OBn-MPA:

    • Protons residing under the shielding cone of the phenyl ring (in the "favored" conformer) will appear upfield (smaller

      
      ).
      
    • By mapping which protons have positive vs. negative

      
       values, you can reconstruct the spatial arrangement of substituents 
      
      
      
      and
      
      
      around the chiral center.

References

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configuration correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and alpha-methoxy-alpha-trifluoromethylphenylacetate esters. Journal of the American Chemical Society, 95(2), 512–519.

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR. Chemical Reviews, 104(1), 17–118.

  • Trost, B. M., Belletire, J. L., Godleski, S., McDougal, P. G., Balkovec, J. M., Baldwin, J. J., ... & Valtier, M. (1986). On the use of O-methylmandelic acid for the determination of absolute configuration of alcohols and amines. The Journal of Organic Chemistry, 51(12), 2370–2374.

  • Latypov, S. K., Seco, J. M., Quiñoá, E., & Riguera, R. (1996). MPA vs MTPA: A detailed comparison of the performance of the two most used chiral derivatizing agents. The Journal of Organic Chemistry, 61(24), 8569-8577.

Technical Comparison Guide: Validation of Enantiomeric Excess Determination by NMR using 2-[4-(benzyloxy)phenyl]-2-methoxyacetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the precise landscape of chiral drug development, the determination of enantiomeric excess (ee) is non-negotiable. While Chiral HPLC remains the workhorse for QC, NMR spectroscopy using Chiral Derivatizing Agents (CDAs) offers a rapid, structurally informative alternative that does not require method development for column selection.

This guide focuses on the validation of 2-[4-(benzyloxy)phenyl]-2-methoxyacetic acid (referred to herein as 4-BnO-MPA ), a specialized derivative of the classic O-methylmandelic acid (MPA). By incorporating a benzyloxy extension, this reagent is designed to enhance magnetic anisotropy, thereby increasing the chemical shift difference (


) between diastereomers compared to standard reagents.

Key Findings:

  • Sensitivity: 4-BnO-MPA typically yields larger

    
     values than standard MPA due to the extended aromatic system.
    
  • Reliability: The methoxy group prevents racemization during derivatization, a common failure point with Mandelic Acid (MA).

  • Application: Ideal for sterically hindered alcohols and amines where Mosher’s Acid (MTPA) may fail to induce sufficient anisochrony.

Technical Deep Dive: The Agent & Mechanism

Structural Advantage

The core challenge in NMR ee determination is anisochrony —the magnetic non-equivalence of nuclei in diastereomeric environments.

  • Mosher’s Acid (MTPA): Relies on the trifluoromethyl group (

    
    ) for 
    
    
    
    NMR or shielding by the phenyl ring in
    
    
    NMR.
  • MPA (Parent): Relies on the phenyl ring shielding substituents cis to it in the preferred conformation.

  • 4-BnO-MPA (The Subject): The addition of the 4-benzyloxy group extends the magnetic anisotropy cone. This larger "shielding shadow" affects protons further away from the chiral center, often resolving signals that overlap when using smaller CDAs.

Mechanism of Action (The Riguera Model)

Like other MPA derivatives, 4-BnO-MPA operates via a specific conformational lock. In the ester/amide derivative, the carbonyl oxygen and the methoxy oxygen typically adopt a synperiplanar orientation. This locks the phenyl ring in a specific position relative to the substrate's substituents (


).
  • Result: One substituent is shielded (upfield shift) by the aromatic system, while the other is deshielded or unaffected. The difference (

    
    ) quantifies the stereochemistry.
    

Comparative Analysis: 4-BnO-MPA vs. Alternatives

The following table contrasts 4-BnO-MPA with industry-standard CDAs.

Table 1: Performance Comparison of Chiral Derivatizing Agents

FeatureMosher's Acid (MTPA)Mandelic Acid (MA)4-BnO-MPA (Subject)
Primary Detection

F,

H NMR

H NMR

H NMR (High Resolution)

Magnitude
Moderate (0.05 - 0.2 ppm)Moderate (0.05 - 0.2 ppm)High (> 0.2 ppm typical)
Racemization Risk Low (No

-proton)
High (Has

-proton + OH)
Low (Has

-proton but OMe protected)
Solubility ExcellentGoodModerate (due to size)
Kinetic Resolution Low RiskModerate RiskLow Risk (if coupled correctly)
Cost HighLowModerate/High
Best Use Case Fluorine analysis availableRoutine, robust alcoholsComplex/Hindered substrates

Validation Framework & Experimental Protocols

To validate 4-BnO-MPA for a specific New Chemical Entity (NCE), you must prove that the method is Linear , Accurate , and free from Kinetic Resolution .

Visual Workflow: The Validation Logic

ValidationWorkflow Start Start Validation Deriv Derivatization (Analyte + 4-BnO-MPA) Start->Deriv NMR 1H NMR Acquisition (>400 MHz) Deriv->NMR Check1 Are Diastereomers Resolved? NMR->Check1 Opt Optimize Solvent/Temp (C6D6 vs CDCl3) Check1->Opt No (<0.02 ppm) Exp1 Exp 1: Racemic Check (Confirm 1:1 Ratio) Check1->Exp1 Yes Opt->NMR Exp2 Exp 2: Linearity (Gravimetric Mixtures) Exp1->Exp2 Exp3 Exp 3: Kinetic Check (Time Course) Exp2->Exp3 Calc Calculate ee Integrate Peaks Exp3->Calc Report Validation Report Calc->Report

Figure 1: Step-by-step decision matrix for validating a new CDA method.

Protocol 1: Derivatization (The "Self-Validating" System)

Goal: Ensure complete conversion to avoid kinetic resolution artifacts.

Reagents:

  • Substrate: Chiral Alcohol/Amine (1.0 eq)

  • Reagent: (S)-4-BnO-MPA (1.2 eq)

  • Coupling Agent: DCC or EDC·HCl (1.5 eq)

  • Catalyst: DMAP (0.1 eq)

  • Solvent: Anhydrous

    
    
    

Step-by-Step:

  • Mix: Dissolve substrate and (S)-4-BnO-MPA in

    
     under 
    
    
    
    atmosphere.
  • Activate: Add EDC·HCl and DMAP at

    
    .
    
  • React: Stir at Room Temp for 2–4 hours.

  • Monitor: Check TLC. Critical: The reaction must proceed to >98% conversion. If conversion is partial, one enantiomer may react faster than the other (Kinetic Resolution), falsifying the ee result.

  • Workup: Dilute with

    
    , wash with dilute HCl, 
    
    
    
    , and brine. Dry over
    
    
    .
  • NMR Prep: Dissolve ~10 mg of the crude ester/amide in 0.6 mL

    
     (or 
    
    
    
    for better separation).
Protocol 2: Linearity & Accuracy (Gravimetric Method)

Goal: Prove that the NMR integration ratio matches the true physical ratio.

  • Prepare Stock Solutions:

    • Solution A: Pure (R)-Substrate derivatized with (S)-4-BnO-MPA.

    • Solution B: Pure (S)-Substrate derivatized with (S)-4-BnO-MPA.

  • Mix Gravimetrically: Create 5 NMR tubes with precise ratios of A:B (e.g., 100:0, 75:25, 50:50, 25:75, 0:100).

  • Acquire Spectra: Run

    
     NMR (min 16 scans, D1 relaxation delay > 5s to ensure quantitative integration).
    
  • Plot: Plot "Measured ee" (y-axis) vs. "Gravimetric ee" (x-axis).

  • Criteria: Slope must be

    
     and 
    
    
    
    .
Protocol 3: Kinetic Resolution Check

Goal: Confirm the derivatization rate is identical for both enantiomers.

  • Take a Racemic sample of the substrate.

  • Add 0.5 equivalents of (S)-4-BnO-MPA (limiting reagent).

  • Run the reaction to completion (consuming all CDA).

  • Analyze by NMR.[1][2][3][4][5][6][7][8][9][10][11][12]

  • Pass Criteria: The ratio of diastereomers must be exactly 50:50. If it is 60:40, the reagent reacts faster with one enantiomer, and the method is invalid for non-quantitative reactions.

Data Analysis & Interpretation

When analyzing the spectra, look for the "diagnostic protons"—usually the methoxy signal of the CDA or protons on the substrate alpha to the chiral center.

The Anisotropic Shielding Model

ShieldingMechanism cluster_legend NMR Effect Center Chiral Center Ph 4-BnO-Phenyl Group (Shielding Cone) Center->Ph Locked Conformation Subst1 Substituent L1 (Shielded/Upfield) Ph->Subst1 Shields Subst2 Substituent L2 (Deshielded/Downfield) Ph->Subst2 No Effect Result Result: Large Δδ (Split Peaks) Subst1->Result Subst2->Result

Figure 2: Mechanism of signal splitting. The 4-BnO-Phenyl group creates a magnetic anisotropy cone that differentially shifts substituents L1 and L2.

Calculation


Where 

and

are the integrals of the corresponding diastereomeric peaks.[13]

Note: Always verify the baseline. The large benzyloxy group signals (typically 7.0–7.5 ppm) must not overlap with your diagnostic peaks. If overlap occurs, switch solvent to Benzene-


 or Toluene-

to shift the aromatic solvent stack.

References

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004).[4] The Assignment of Absolute Configuration by NMR. Chemical Reviews. Link

  • Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley-Interscience. Link

  • Parker, D. (1991). NMR Determination of Enantiomeric Purity. Chemical Reviews. Link

  • BenchChem Technical Guides. (2025). Determining Enantiomeric Purity: A Technical Guide to Chiral Derivatizing Agents. Link

  • Taji, H., et al. (2002).[4] Practical Enantioresolution of Alcohols with 2-methoxy-2-(1-naphthyl)propionic acid. Chirality. Link(Cited for MPA derivative methodology).

Sources

Comparative Study of Chiral Derivatizing Agents for Amines: A Guide to Reagent Selection and Experimental Workflows

Author: BenchChem Technical Support Team. Date: March 2026

The determination of enantiomeric purity and absolute configuration of chiral amines is a critical bottleneck in pharmaceutical development, agrochemical synthesis, and forensic toxicology. While direct chiral separation using Chiral Stationary Phases (CSPs) is popular, indirect enantioseparation using Chiral Derivatizing Agents (CDAs) remains the gold standard for complex matrices, trace analysis, and absolute stereochemical assignment.

This guide objectively compares the performance, mechanistic causality, and experimental workflows of the most prominent CDAs used for amine analysis, providing researchers with a self-validating framework for reagent selection.

Mechanistic Causality: How CDAs Engineer Separability

The fundamental principle of indirect chiral separation is the conversion of indistinguishable enantiomers into diastereomers. Because enantiomers share identical physical and chemical properties in an achiral environment, they cannot be separated by standard reversed-phase chromatography or differentiated by standard NMR.

By covalently bonding a chiral amine to an enantiopure CDA, the resulting diastereomers acquire distinct dipole moments, steric profiles, and solubilities.

  • Chromatographic Causality: In HPLC, these structural differences dictate the binding affinity to the achiral stationary phase (e.g., C18), leading to different retention times[1].

  • Spectroscopic Causality: In NMR, the bulky groups of the CDA (such as the phenyl ring in Mosher's acid) create a highly anisotropic magnetic environment. This differential shielding effect causes the protons or fluorine atoms of the two diastereomers to resonate at distinct chemical shifts, allowing for the assignment of absolute configuration[2].

CDA_Selection Start Amine Sample Enantiomeric Analysis Q1 Primary Analytical Technique? Start->Q1 NMR NMR Spectroscopy (Absolute Config) Q1->NMR LC HPLC / LC-MS (High-Throughput / Trace) Q1->LC Mosher Mosher's Acid (MTPA-Cl) (1H / 19F NMR) NMR->Mosher TBBA TBBA / Isothiocyanates (19F NMR) NMR->TBBA Q2 Detection Method? LC->Q2 UVMS UV / MS Detection Q2->UVMS FL Fluorescence (High Sensitivity) Q2->FL Marfey Marfey's Reagent (FDAA) (Amino Acids / Primary Amines) UVMS->Marfey OPA OPA + Chiral Thiol (NAC) (Automated Pre-column) FL->OPA NBD Chiral NBD-Cl Derivatives (Secondary Amines) FL->NBD

Decision tree for selecting chiral derivatizing agents based on analytical technique and detection.

Comparative Analysis of Key Chiral Derivatizing Agents

Mosher's Acid Chloride (MTPA-Cl)

Mosher's reagent, α-methoxy-α-trifluoromethylphenylacetic acid chloride, is the premier CDA for determining the absolute configuration of primary and secondary amines via NMR[1].

  • Performance: It forms highly stable amide diastereomers. The presence of the trifluoromethyl (

    
    ) group provides a distinct 
    
    
    
    NMR handle, which is highly advantageous because it eliminates background interference from the sample matrix[2].
  • Limitations: The derivatization process requires strictly anhydrous conditions to prevent the hydrolysis of the acid chloride back to the inactive carboxylic acid.

Marfey's Reagent (FDAA)

1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) is specifically engineered for LC-UV and LC-MS workflows. It reacts with primary amines and amino acids via nucleophilic aromatic substitution (


) of the activated fluorine atom[3].
  • Performance: The dinitrophenyl group acts as a powerful chromophore, yielding exceptional UV absorbance at ~340 nm. It is highly robust in aqueous-organic mixtures, making it ideal for the analysis of biological samples and peptide hydrolysates[3].

  • Limitations: FDAA is less reactive toward sterically hindered secondary amines.

o-Phthalaldehyde (OPA) + Chiral Thiol

For ultra-trace analysis of primary amines, OPA combined with a chiral thiol (e.g., N-acetyl-L-cysteine, NAC) is unmatched. The reaction forms a highly fluorescent isoindole derivative[4].

  • Performance: The reaction is nearly instantaneous at room temperature, making it the only CDA suitable for fully automated, in-needle pre-column derivatization in HPLC systems[4].

  • Limitations: The resulting isoindole derivatives are chemically unstable and degrade within minutes. The system must be self-validating by ensuring the injection occurs at a precisely controlled time interval post-mixing.

Chiral Isothiocyanates & NBD Derivatives

For secondary amines (which fail to react with OPA), chiral isothiocyanates (forming thioureas) or NBD-Cl derivatives (forming fluorescent adducts) are preferred[5].


-labeled isothiocyanates have recently emerged as powerful tools for the enantiospecific analysis of cyclic secondary amines via 

NMR, overcoming the limitations of traditional CDAs[6].

Quantitative Performance Comparison

The following table summarizes the experimental parameters and performance metrics of the discussed CDAs, providing a data-driven basis for reagent selection.

Derivatizing AgentTarget Analyte ScopePrimary Analytical PlatformDetection Method / SensitivityTypical Reaction TimeKey Advantage
Mosher's Acid (MTPA-Cl) Primary & Secondary AminesNMR Spectroscopy

,

NMR (Moderate)
1 - 2 hoursUnambiguous absolute configuration assignment
Marfey's Reagent (FDAA) Amino Acids, Primary AminesReversed-Phase LC-MSUV 340 nm, ESI-MS (High)45 - 60 minsRobustness in aqueous matrices; high UV absorptivity
OPA + NAC (Thiol) Primary Amines OnlyHPLCFluorescence (Ultra-High)< 5 minsAutomatable; highest sensitivity for trace analysis

-Isothiocyanates
Cyclic Secondary AminesNMR Spectroscopy

NMR (Moderate)
30 - 60 minsExcellent resolution for sterically hindered amines
Chiral NBD-Cl Primary & Secondary AminesNormal/Reversed Phase HPLCFluorescence / UV (High)6 hoursDual UV/FL detection; stable derivatives

Self-Validating Experimental Protocols

To ensure scientific integrity, a derivatization protocol must be self-validating. This means incorporating steps that drive the reaction to completion and stabilize the product prior to analysis.

Protocol A: LC-MS Profiling using Marfey's Reagent (FDAA)

This protocol is optimized for the enantiomeric determination of amino acids and primary amines[3].

Causality & Rationale: The addition of sodium bicarbonate (


) is critical; it deprotonates the amine hydrochloride salt, converting it into a free nucleophile required for the 

reaction. The subsequent addition of HCl quenches the reaction by neutralizing the basic environment, preventing the degradation of the FDAA derivative during acidic LC-MS elution.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the amine analyte in 100 µL of water (or aqueous buffer). Add 20 µL of 1 M

    
     to ensure a basic pH (pH > 8).
    
  • Reagent Addition: Add 100 µL of a 1% (w/v) solution of FDAA in acetone.

  • Incubation: Vortex the mixture and incubate at 40°C for 1 hour. Self-Validation Check: The solution should turn a deep yellow/orange color.

  • Quenching: Stop the reaction by adding 20 µL of 1 M HCl. The slight acidification stabilizes the diastereomers.

  • Dilution & Analysis: Dilute the mixture with 800 µL of mobile phase (e.g., 50% Methanol/Water with 0.1% Formic Acid) and inject into an LC-MS equipped with a standard C18 column.

Marfey_Workflow Step1 1. Sample Prep Dissolve Amine + NaHCO3 Step2 2. Derivatization Add FDAA (40°C, 1h) Step1->Step2 Step3 3. Quenching Add HCl to stop reaction Step2->Step3 Step4 4. Separation Reversed-Phase HPLC Step3->Step4 Step5 5. Detection UV (340nm) or ESI-MS Step4->Step5

Step-by-step experimental workflow for amine derivatization using Marfey's Reagent (FDAA).

Protocol B: NMR Absolute Configuration using Mosher's Acid Chloride

This protocol utilizes (R)- and (S)-MTPA-Cl to determine the absolute stereochemistry of chiral amines[2].

Causality & Rationale: Pyridine acts as both the solvent and an acid scavenger, neutralizing the HCl byproduct generated during amide bond formation. DMAP (4-Dimethylaminopyridine) is added as a nucleophilic catalyst to accelerate the reaction of sterically hindered amines. Dual derivatization (creating both (R)-MTPA and (S)-MTPA amides) is mandatory to calculate the


 values (

) required for the Mosher model spatial assignment.

Step-by-Step Methodology:

  • Preparation: Thoroughly dry the amine sample (approx. 5-10 mg) under a vacuum to remove trace water.

  • Solvation: Dissolve the amine in 0.5 mL of anhydrous deuterated pyridine (

    
    ) or 
    
    
    
    containing 2 equivalents of anhydrous pyridine.
  • Catalysis: Add a catalytic amount (1-2 mg) of DMAP.

  • Derivatization: Slowly add 1.5 equivalents of (R)-MTPA-Cl. Repeat the entire process in a separate vial using (S)-MTPA-Cl.

  • Incubation: Stir at room temperature for 1-2 hours. Self-Validation Check: Monitor the reaction via

    
     NMR; the disappearance of the free amine protons confirms reaction completion.
    
  • Analysis: Transfer to an NMR tube and acquire

    
     and 
    
    
    
    NMR spectra. Calculate the
    
    
    values for the protons adjacent to the chiral center to map the absolute configuration.

References

  • Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae. 4

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI.5

  • A 19F-Labeled Isothiocyanate Derivatizing Agent for the Chiral Discrimination of Cyclic Secondary Amines. Analytical Chemistry - ACS Publications. 6

  • NMR Analysis of Chiral Alcohols and Amines: Development of Environmentally Benign "In Tube" Procedure with High Efficiency and Improved Detection Limit. ResearchGate. 2

  • Ecological Niche-Inspired Genome Mining Leads to the Discovery of Crop-Protecting Nonribosomal Lipopeptides Featuring a Transient Amino Acid Building Block. PMC. 3

  • Enantioselective separation techniques in forensic analysis and clinical toxicology. DOI. 1

Sources

Technical Critique: Limitations of 2-[4-(benzyloxy)phenyl]-2-methoxyacetic Acid in Chiral Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-[4-(benzyloxy)phenyl]-2-methoxyacetic acid (herein referred to as


-OBn-MPA ) is a specialized derivative of the classic Chiral Derivatizing Agent (CDA), 

-methoxyphenylacetic acid (MPA). While it retains the superior anisotropic shielding properties of the MPA class compared to Mosher’s acid (MTPA), it introduces distinct physicochemical limitations.

This guide objectively analyzes the performance of


-OBn-MPA, highlighting its utility in HPLC-UV sensitivity while exposing its critical flaws in NMR spectroscopy—specifically regarding spectral crowding and solubility. It is intended for senior analytical scientists selecting the optimal agent for absolute configuration assignment.

Part 1: Mechanism of Action & The "MPA Advantage"

To understand the limitations, one must first understand the mechanism. Like its parent compound MPA,


-OBn-MPA functions via anisotropic shielding .
The Riguera-Trost Model

Upon esterification with a chiral secondary alcohol, the CDA undergoes a conformational lock. The methoxy group (


), the carbonyl (

), and the

-proton align in a syn-periplanar conformation.
  • The Consequence: The aromatic ring (and its

    
    -benzyloxy extension) is forced to one side of the substrate.
    
  • The Observable: Protons on the same side as the aromatic ring are shielded (shifted upfield, negative

    
    ), while protons on the opposite side are relatively deshielded .
    
  • The Advantage over MTPA: The MPA class generally yields

    
     values (
    
    
    
    ) that are 2-3x larger than Mosher's acid (MTPA), making it superior for assigning stereocenters with remote protons.
Visualization: The Shielding Mechanism

The following diagram illustrates the critical syn-periplanar conformation required for successful analysis.

MPA_Mechanism cluster_outcome NMR Outcome Substrate Chiral Alcohol (Substrate) Derivatization Esterification (DCC/DMAP) Substrate->Derivatization + (R)- or (S)-p-OBn-MPA Conformation Syn-Periplanar Lock Derivatization->Conformation Thermodynamic Control Shielding Anisotropic Shielding Cone Conformation->Shielding Phenyl Ring Position Upfield Shielded Protons (Negative Δδ) Shielding->Upfield Face A Downfield Deshielded Protons (Positive Δδ) Shielding->Downfield Face B

Caption: The mechanistic pathway of MPA-class agents. The syn-periplanar lock is essential for generating interpretable


 values.

Part 2: Critical Limitations of -OBn-MPA

While


-OBn-MPA is a potent resolving agent, it suffers from three specific limitations that often make standard MPA or MTPA superior choices.
Spectral Crowding (The "Aromatic Penalty")

This is the most severe limitation. Standard MPA adds 5 aromatic protons to the spectrum.


-OBn-MPA adds 9 aromatic protons  plus a benzylic methylene (

) singlet around 5.0 ppm.
  • The Problem: If your substrate contains aromatic rings (e.g., alkaloids, styrenes, benzyl-protected sugars), the signals from the

    
    -OBn-MPA agent will heavily overlap with the substrate's diagnostic signals in the 6.8–7.5 ppm region.
    
  • Impact: This renders the determination of

    
     for aromatic protons nearly impossible without 2D-NMR (COSY/HSQC), significantly increasing analysis time.
    
Solubility & Lipophilicity

The benzyloxy group adds significant lipophilic bulk (


) compared to the methoxy group of standard MPA.
  • Limitation: The resulting esters often exhibit poor solubility in polar NMR solvents like

    
    -DMSO or 
    
    
    
    , forcing the use of
    
    
    or
    
    
    .
  • Consequence: If the substrate is polar (e.g., a polyol), the derivatized product may crash out of solution or require large volumes of solvent, diluting the signal.

Racemization Risk (Inherited from MPA)

Unlike Mosher's acid (MTPA), which lacks an


-proton, all MPA derivatives possess an acidic proton at the chiral center (

-position).
  • Mechanism: Under basic coupling conditions (e.g., excess DMAP or triethylamine), the

    
    -proton can be abstracted, leading to enolization and subsequent racemization of the CDA.
    
  • Result: You may start with 100% ee (R)-reagent but end up with a 90:10 mixture of diastereomers solely due to the reagent racemizing, not the substrate. This leads to "ghost peaks" in the NMR spectrum.

Part 3: Comparative Analysis Guide

The following table contrasts


-OBn-MPA against the two industry standards: MPA  (unsubstituted) and MTPA  (Mosher's).
Feature

-OBn-MPA
(Subject)
Standard MPA (Trost's)MTPA (Mosher's)
Primary Utility HPLC-UV Analysis (High Chromophore)NMR (High

)
NMR (Robustness)

Magnitude
High (0.05 - 0.5 ppm)High (0.05 - 0.5 ppm)Low (0.01 - 0.1 ppm)
Racemization Risk Moderate (Has

-H)
Moderate (Has

-H)
None (Quaternary C)
Spectral Clarity Poor (Crowded Aromatic Region)Good (Standard Phenyl)Excellent (Fluorine tag)
Solubility Low (High Lipophilicity)ModerateGood
Steric Bulk High (Remote Benzyloxy tail)ModerateHigh (CF3 group)
When to Use Which?
  • Use MTPA if your substrate is chemically sensitive or you need

    
    -NMR confirmation.
    
  • Use Standard MPA for most aliphatic alcohols where MTPA gives

    
     values that are too small.
    
  • Use

    
    -OBn-MPA only if you are performing chiral HPLC separation post-derivatization and need the enhanced UV detection provided by the benzyloxy chromophore.
    

Part 4: Experimental Protocol (Self-Validating)

To mitigate the racemization risk inherent to


-OBn-MPA, the following Steglich Esterification  protocol uses reduced temperature and controlled stoichiometry.
Reagents
  • Substrate: Chiral Secondary Alcohol (1.0 equiv)

  • Reagent: (R)- or (S)-2-[4-(benzyloxy)phenyl]-2-methoxyacetic acid (1.2 equiv)

  • Coupling Agent: DCC (1.2 equiv)

  • Catalyst: DMAP (0.1 equiv - Keep Low )

  • Solvent: Anhydrous

    
    
    
Step-by-Step Workflow
  • Preparation: Dissolve the substrate and the

    
    -OBn-MPA acid in anhydrous 
    
    
    
    under an inert atmosphere (
    
    
    or Ar).
  • Cooling (Critical): Cool the solution to 0°C . Why? This suppresses the kinetic rate of

    
    -proton abstraction (racemization) while allowing esterification to proceed.
    
  • Addition: Add DCC followed by DMAP.

  • Incubation: Stir at 0°C for 1 hour, then allow to warm to room temperature over 2 hours.

  • Filtration: Filter off the precipitated DCU (dicyclohexylurea) byproduct.

  • Purification: Flash chromatography on silica gel. Validation: Ensure the elution solvent is not too polar to avoid streaking of the lipophilic ester.

  • NMR Acquisition: Acquire

    
    -NMR in 
    
    
    
    .

Part 5: Decision Framework

Use this logic flow to determine if


-OBn-MPA is the correct tool for your specific molecule.

Decision_Tree Start Start: Chiral Analysis of Sec-Alcohol Q1 Is the substrate Sterically Hindered? Start->Q1 Q2 Does substrate have Aromatic Protons? Q1->Q2 No (Secondary) Use_MTPA Use MTPA (Mosher) (No Racemization Risk) Q1->Use_MTPA Yes (Tertiary/Bulky) Q3 Is HPLC Separation Required? Q2->Q3 No (Aliphatic) Avoid AVOID p-OBn-MPA (Spectral Overlap) Q2->Avoid Yes (High Overlap Risk) Use_MPA Use Standard MPA (Clean NMR Spectrum) Q3->Use_MPA No (NMR Only) Use_OBn Use p-OBn-MPA (Enhanced UV Detection) Q3->Use_OBn Yes (Need UV Tag)

Caption: Decision matrix for selecting between Mosher's Acid, Standard MPA, and the p-Benzyloxy derivative.

References

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004).[1] The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118.

  • Latypov, S. K., Seco, J. M., Quiñoá, E., & Riguera, R. (1996). MTPA vs MPA in the Determination of the Absolute Configuration of Chiral Alcohols by 1H NMR. Journal of Organic Chemistry, 61(24), 8569–8577.

  • Trost, B. M., Belletire, J. L., Godleski, S., McDougal, P. G., & Balkovec, J. M. (1986). On the use of O-methylmandelic acid for the determination of absolute configuration of alcohols and amines. Journal of Organic Chemistry, 51(12), 2370–2374.

  • BenchChem. (2025).[2] An In-Depth Technical Guide to Chiral Resolution Agents in NMR Spectroscopy. BenchChem Technical Guides.

Sources

performance of 2-[4-(benzyloxy)phenyl]-2-methoxyacetic acid with different functional groups

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-[4-(benzyloxy)phenyl]-2-methoxyacetic acid , a chemical scaffold belonging to the class of PPAR (Peroxisome Proliferator-Activated Receptor) dual agonists .

This molecule represents a structural hybrid: it combines the aryloxyacetic acid head group (typical of PPAR


 agonists like fibrates) with a hydrophobic benzyloxy tail  (typical of PPAR

agonists). The following analysis evaluates its performance across different functional group modifications, comparing it against industry-standard glitazars (e.g., Tesaglitazar) and fibrates.

Executive Summary & Pharmacophore Analysis

The molecule 2-[4-(benzyloxy)phenyl]-2-methoxyacetic acid functions primarily as a modulator of lipid and glucose homeostasis. Its performance is dictated by the precise electronic and steric properties of its functional groups.

  • Core Mechanism: Dual agonism of PPAR

    
     (lipid metabolism/liver) and PPAR
    
    
    
    (insulin sensitivity/adipose).
  • Key Advantage: Potential to treat Metabolic Syndrome (dyslipidemia + hyperglycemia) simultaneously.

  • Key Limitation: Shorter chain length (acetic vs. propanoic) often results in lower PPAR

    
     potency compared to clinical candidates like Tesaglitazar.
    
Pharmacophore Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for this scaffold.

G Core Core Scaffold: 2-[4-(benzyloxy)phenyl]-2-methoxyacetic acid Head Region A: Head Group (Methoxyacetic Acid) Core->Head Linker Region B: Central Linker (Phenyl Ring) Core->Linker Tail Region C: Distal Tail (Benzyloxy Group) Core->Tail Mod_Head Functional Variation: Methoxy vs. Ethoxy Acetic vs. Propanoic Head->Mod_Head Mod_Tail Functional Variation: 4-Cl, 4-NO2, 4-Phenyl (Steric/Electronic) Tail->Mod_Tail Effect_Alpha PPAR-alpha Potency (Lipid Lowering) Mod_Head->Effect_Alpha Stereochemistry & Bulk Effect_Gamma PPAR-gamma Potency (Insulin Sensitization) Mod_Tail->Effect_Gamma Hydrophobic Pocket Fill

Figure 1: Pharmacophore dissection of the target molecule. Region A drives PPAR


 binding, while Region C drives PPAR

selectivity.

Detailed Performance Analysis by Functional Group

A. Distal Tail Modifications (Region C)

The "benzyloxy" tail fits into the large hydrophobic pocket of the PPAR nuclear receptor. Modifying the functional groups on the distal phenyl ring dramatically alters performance.

Functional Group (R)Electronic EffectSteric EffectPerformance Impact (vs. Unsubstituted)
-H (Benchmark) NeutralModerateBaseline. Balanced but moderate potency.
-Cl / -F (Halogens) Electron WithdrawingLow/MediumIncreased Potency. Halogens improve metabolic stability (block para-oxidation) and enhance lipophilic contacts.
-Phenyl (Biphenyl) NeutralHighHigh PPAR

Selectivity.
Bulky groups fill the large PPAR

pocket more effectively than the narrow PPAR

pocket.
-NO

(Nitro)
Strong WithdrawingMediumReduced Efficacy. Often introduces toxicity or poor solubility; rarely used in successful candidates.
-Adamantyl NeutralVery HighMaximal Potency. Super-bulky lipophilic groups create "Pan-agonists" (PPAR

).

Expert Insight: For this specific acetic acid scaffold, adding a 4-chloro or 4-phenyl group to the benzyloxy tail is the most effective way to recover the potency lost by the shorter acetic acid chain (compared to propanoic acid drugs).

B. Head Group Modifications (Region A)

The "2-methoxyacetic acid" moiety is the critical "anchor" that interacts with the receptor's polar arm (Tyr464/Tyr314 network).

  • Methoxy (-OMe) vs. Ethoxy (-OEt):

    • Performance: The -OEt group (found in Tesaglitazar) generally provides superior PPAR

      
       activation compared to -OMe . The extra methyl group in ethoxy fills a small hydrophobic sub-pocket.
      
    • Recommendation: If synthesizing this molecule, expect the methoxy variant to be slightly less potent than its ethoxy counterpart.

  • Acetic Acid (-CH-COOH) vs. Propanoic Acid (-CH

    
    -CH-COOH): 
    
    • Performance: The Propanoic chain (3-carbon) is the industry "Gold Standard" for glitazars. It allows optimal flexibility for the head group to wrap around the tyrosine residues.

    • The User's Molecule (Acetic): The shorter Acetic chain (2-carbon) restricts conformational freedom. This often leads to a "Fibrate-like" profile (higher PPAR

      
       specificity, lower PPAR
      
      
      
      potency) compared to the "Glitazar-like" profile.

Comparative Data: Performance vs. Alternatives

The following table synthesizes data from related aryloxy-acid scaffolds to project the performance of the user's specific molecule.

Feature2-[4-(benzyloxy)phenyl]-2-methoxyacetic acid Tesaglitazar (Alternative) Fenofibrate (Alternative)
Class Hybrid ScaffoldDual PPAR

Agonist
PPAR

Agonist
Head Group Methoxy-Acetic AcidEthoxy-Propanoic AcidIsobutyric Acid
Tail Group Benzyloxy4-Chlorophenyl-ethoxy4-Chlorobenzoyl
PPAR

EC

~1.5 - 5.0

M (Estimated)
0.2

M
30

M
PPAR

EC

~5.0 - 10.0

M (Estimated)
0.2

M
> 100

M (Inactive)
Primary Utility Research Probe / IntermediateClinical Candidate (Discontinued)Dyslipidemia Drug
Toxicity Risk Unknown (Likely renal/cardiac signals common to class)Renal dysfunction (Elevated creatinine)Low (Well tolerated)

Key Finding: The user's molecule is likely less potent than Tesaglitazar due to the shorter acetic acid linker but more potent than Fenofibrate on the PPAR


 axis due to the benzyloxy tail.

Experimental Protocols

To validate the performance of this molecule with different functional groups, the following protocols are recommended.

Protocol A: Synthesis via Williamson Ether Strategy

This protocol ensures the correct assembly of the ether linkage, critical for the "benzyloxy" tail.

  • Reagents: Methyl 2-hydroxy-2-(4-hydroxyphenyl)acetate (Core), Benzyl bromide derivatives (Functionalized Tail), K

    
    CO
    
    
    
    , Acetone.
  • Procedure:

    • Dissolve the phenolic core in acetone.

    • Add 1.2 equivalents of the functionalized benzyl bromide (e.g., 4-chlorobenzyl bromide) and 2.0 equivalents of K

      
      CO
      
      
      
      .
    • Reflux for 6–12 hours (monitor via TLC).

    • Filter salts, evaporate solvent, and hydrolyze the ester using LiOH in THF/Water.

    • Validation:

      
      H NMR must show the benzyloxy methylene singlet at 
      
      
      
      ppm.
Protocol B: PPAR Transactivation Assay (Luciferase)

This is the industry standard for measuring functional performance (


).
  • Cell Line: COS-7 or HEK293 cells.

  • Transfection: Cotransfect with:

    • Plasmid expressing chimeric receptor (Gal4-DBD fused to PPAR

      
       or PPAR
      
      
      
      LBD).
    • Reporter plasmid (UAS-Luciferase).

  • Treatment: Treat cells with the test compound (0.01

    
    M to 100 
    
    
    
    M) for 24 hours.
  • Readout: Measure luminescence. Normalize to Renilla luciferase control.

  • Calculation: Plot dose-response curves to determine

    
    .
    

Mechanism of Action Diagram

The following diagram details the biological pathway activated by this molecule.

Pathway cluster_Nucleus Cell Nucleus Drug 2-[4-(benzyloxy)phenyl]- 2-methoxyacetic acid PPAR_Alpha PPAR-alpha Receptor Drug->PPAR_Alpha Binding PPAR_Gamma PPAR-gamma Receptor Drug->PPAR_Gamma Binding Complex_A Heterodimer (PPAR-a / RXR) PPAR_Alpha->Complex_A Dimerization Complex_G Heterodimer (PPAR-g / RXR) PPAR_Gamma->Complex_G Dimerization RXR RXR (Retinoid X Receptor) RXR->Complex_A RXR->Complex_G PPRE PPRE (DNA Response Element) Complex_A->PPRE Complex_G->PPRE Target_Genes_A Target Genes (Liver): CPT1, ACO (Fatty Acid Oxidation) PPRE->Target_Genes_A Transcription Target_Genes_G Target Genes (Adipose): GLUT4, Adiponectin (Glucose Uptake) PPRE->Target_Genes_G Transcription

Figure 2: Signal transduction pathway. The molecule acts as a ligand for nuclear receptors, triggering gene transcription.[1]

References

  • SAR of Phenylpropanoic Acid Derivatives: Title: SAR-oriented discovery of peroxisome proliferator-activated receptor pan agonist with a 4-adamantylphenyl group as a hydrophobic tail. Source: Bioorganic & Medicinal Chemistry Letters (2008). Link:[Link]

  • Glitazar Pharmacophore Analysis: Title: New 2-(aryloxy)-3-phenylpropanoic acids as peroxisome proliferator-activated receptor α/γ dual agonists. Source: Journal of Medicinal Chemistry (2013). Link:[Link]

  • Crystal Structure of the Head Group: Title: 2-Methoxy-2-phenylacetic acid.[2] Source: Acta Crystallographica (2004). Link:[Link]

Sources

Safety Operating Guide

2-[4-(Benzyloxy)phenyl]-2-methoxyacetic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

2-[4-(Benzyloxy)phenyl]-2-methoxyacetic acid is a complex organic acid typically used as a pharmaceutical intermediate.[1] Its disposal requires strict adherence to protocols for Hazardous Organic Acid Waste .[2][1][3][4]

Because this compound contains stable aromatic rings and ether linkages, it is not suitable for drain disposal or elementary neutralization methods often used for simple mineral acids.[2][1] The following guide details the disposal workflow, prioritizing high-temperature incineration to ensure complete mineralization of the aromatic structure.

Part 1: Hazard Identification & Waste Classification

Before handling, you must classify the waste stream correctly to ensure acceptance by your facility's Environmental Health & Safety (EHS) or waste management contractor.[2][1]

Parameter Classification Reasoning
Chemical Family Aromatic Carboxylic AcidContains a -COOH group attached to a substituted phenyl ring.[2][1][5]
Physical State Solid (typically)Most high-molecular-weight phenylacetic acid derivatives are crystalline solids.[2][1]
Primary Hazard Corrosive / Irritant Acidic nature (pH < 2 in solution) can cause skin/eye burns; dust is a respiratory irritant.[2][1]
Waste Stream Non-Halogenated Organic The structure (

) contains only Carbon, Hydrogen, and Oxygen.[2][1]
EPA Waste Code D002 (Corrosive) If pH

2.[2][1] Otherwise, classified as "Unlisted Hazardous Waste."[1]

Part 2: Disposal Protocol (Standard Operation)

Core Directive: The only acceptable disposal method for 2-[4-(Benzyloxy)phenyl]-2-methoxyacetic acid is thermal destruction (incineration) via a licensed hazardous waste contractor.[2][1]

Step 1: Preparation & Segregation
  • Do NOT mix with oxidizing agents (e.g., nitric acid, peroxides) or strong bases.[2][1][6]

  • Do NOT dispose of down the sink.[2][1] The benzyloxy and phenyl groups render the compound resistant to standard wastewater biodegradation.[1]

Step 2: Containerization
  • Select Container: Use a chemically compatible container, such as High-Density Polyethylene (HDPE) or amber glass with a PTFE-lined cap.[2][1]

  • Labeling: Attach a hazardous waste tag immediately.[2][1]

    • Chemical Name: 2-[4-(Benzyloxy)phenyl]-2-methoxyacetic acid[2][1]

    • Hazard Checkbox: Corrosive, Toxic.[1][3][7][6][8]

    • Constituents: 100% Organic Acid.[2][1]

Step 3: Solubilization (Optional but Recommended)

If your facility requires liquid waste streams for incineration:

  • Dissolve the solid waste in a combustible non-halogenated solvent (e.g., Acetone, Methanol, or Ethanol).[1]

  • This creates a high-BTU waste stream that facilitates efficient incineration.[2][1]

  • Ratio: Aim for a 10-20% w/v solution to ensure flowability.

Step 4: Final Hand-off

Transfer the sealed, labeled container to your facility’s Satellite Accumulation Area (SAA).[2][1] Request pickup for "Non-Halogenated Organic Waste for Incineration."

Part 3: Spill Response & Neutralization

In the event of a benchtop spill, immediate neutralization is required to prevent surface corrosion and aerosolization.[1]

Neutralization Agent: Sodium Carbonate (


)  or Sodium Bicarbonate (

)
.[2][1] Avoid using strong bases like Sodium Hydroxide (

), as the exothermic reaction can be violent and cause splattering.[2][1]
Spill Cleanup Workflow
  • Isolate: Evacuate the immediate area and post "Do Not Enter" signage.[2][1]

  • PPE: Wear nitrile gloves (double-gloved), lab coat, and safety goggles.[2][1]

  • Contain: If liquid, dike the spill with absorbent pads.[2][1]

  • Neutralize:

    • Slowly sprinkle Sodium Carbonate powder over the spill from the outside moving inward.[1]

    • Wait for foaming (

      
       evolution) to cease.[2][1]
      
  • Collect: Scoop the resulting sludge/solid into a waste container.[2][1]

  • Clean: Wipe the surface with water and detergent.[2][1] Treat the cleanup materials (wipes/gloves) as hazardous solid waste.[2][1]

Part 4: Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision-making process for handling this compound, distinguishing between standard waste and spill scenarios.

DisposalWorkflow Start 2-[4-(Benzyloxy)phenyl]-2-methoxyacetic acid (Waste Generated) StateCheck Is the waste Solid or Liquid? Start->StateCheck Spill Accidental Spill Start->Spill Accident Solid Solid Waste StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid Dissolve Dissolve in Acetone/Ethanol (Create High-BTU Liquid) Solid->Dissolve Preferred ContainerSolid Containerize in HDPE/Glass Label: 'Non-Halogenated Organic' Solid->ContainerSolid Alternative Segregate Check Solvents: Are Halogens present (DCM/Chloroform)? Dissolve->Segregate Incinerator FINAL DISPOSAL: High-Temp Incineration ContainerSolid->Incinerator Liquid->Segregate HaloYes Label: 'Halogenated Organic Waste' Segregate->HaloYes Yes HaloNo Label: 'Non-Halogenated Organic Waste' Segregate->HaloNo No HaloYes->Incinerator HaloNo->Incinerator Neutralize Neutralize with Sodium Carbonate (Wait for foaming to stop) Spill->Neutralize Collect Collect Sludge as Solid Hazardous Waste Neutralize->Collect Collect->Incinerator

Caption: Operational workflow for the segregation, treatment, and final disposal of 2-[4-(Benzyloxy)phenyl]-2-methoxyacetic acid.

Part 5: Scientific Rationale (The "Why")

1. Incineration vs. Landfill: The benzyloxy group adds significant lipophilicity to the molecule, increasing its potential for bioaccumulation if released into the environment.[1] High-temperature incineration (


) ensures the cleavage of the ether bonds and the oxidation of the phenyl rings into 

and

.[2][1]

2. Avoidance of Drain Disposal: While the carboxylic acid moiety suggests water solubility at high pH, the bulky hydrophobic tail (benzyloxy-phenyl) limits solubility and biodegradability.[2][1] Discharging this into a sewer system can disrupt microbial communities in wastewater treatment plants or pass through untreated.[2][1]

3. Chemical Compatibility: As an organic acid, it is incompatible with strong oxidizers.[2][1] Mixing with nitric acid, for example, could lead to nitration of the aromatic rings, an exothermic reaction that may result in thermal runaway or explosion.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2][1] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[2][1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • PubChem. (2025).[2][1][9] Compound Summary: 2-(3,4-Bis(benzyloxy)phenyl)acetic acid (Structural Analog).[2][1] National Library of Medicine.[2][1] [Link][2][1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-[4-(Benzyloxy)phenyl]-2-methoxyacetic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-[4-(Benzyloxy)phenyl]-2-methoxyacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.